Palmitelaidyl methane sulfonate
Description
The exact mass of the compound (Z)-hexadec-9-enyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
93135-85-4 |
|---|---|
Molecular Formula |
C17H34O3S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
[(E)-hexadec-9-enyl] methanesulfonate |
InChI |
InChI=1S/C17H34O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h8-9H,3-7,10-17H2,1-2H3/b9-8+ |
InChI Key |
SNUPNOSJSJKCJM-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCOS(=O)(=O)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCCOS(=O)(=O)C |
Pictograms |
Irritant |
Synonyms |
METHANESULFONIC ACID PALMITOLEYL ESTER; CIS-9-HEXADECENYL METHANESULFONATE; PALMITOLEYL METHANE SULFATE |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Palmitoylethanolamide (PEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylethanolamide (B50096) (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family.[1] It is a naturally occurring lipid mediator synthesized on demand from membrane phospholipids (B1166683) in response to cellular injury and stress.[2] PEA plays a crucial pro-homeostatic role by exerting anti-inflammatory, analgesic, and neuroprotective effects.[3][4][5][6] This technical guide provides a comprehensive overview of the core mechanisms of action of PEA, summarizing key signaling pathways, experimental data, and methodologies for its study.
Core Mechanisms of Action
PEA's therapeutic effects are attributed to its ability to modulate multiple molecular targets, both directly and indirectly. The primary mechanisms can be categorized as follows:
-
Direct Receptor-Mediated Mechanisms: The principal molecular target for PEA's anti-inflammatory actions is the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) , a nuclear receptor.[7][8] Activation of PPAR-α by PEA leads to the downstream regulation of gene transcription, resulting in reduced production of pro-inflammatory mediators.[7][[“]] PEA has also been shown to interact with other receptors, including the orphan G protein-coupled receptors GPR55 and GPR119.[4][10]
-
Indirect "Entourage" Effect: PEA can potentiate the effects of other endogenous compounds, most notably the endocannabinoid anandamide (B1667382) (AEA).[3][11][12][13] It achieves this by inhibiting the expression and activity of the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of AEA.[3][11][12][13] By increasing the local concentrations of AEA, PEA indirectly modulates cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, contributing to its analgesic and anti-inflammatory properties.[3][4]
-
Modulation of Mast Cell and Glial Cell Activity: A key aspect of PEA's mechanism is its ability to down-regulate the activation and degranulation of mast cells, a mechanism termed Autacoid Local Inflammation Antagonism (ALIA).[3][5] Mast cells, when activated, release a host of pro-inflammatory mediators. By stabilizing mast cells, PEA effectively dampens the inflammatory cascade at its source.[10] Similarly, PEA has been shown to reduce the activation of microglia and astrocytes, which are key players in neuroinflammation.[4][[“]][14]
Signaling Pathways
The diverse biological effects of PEA are mediated through several interconnected signaling pathways. Below are diagrams illustrating the key pathways involved in its mechanism of action.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of PEA has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Activity of Palmitoylethanolamide
| Parameter | Value | Cell Line/System | Reference |
| PPAR-α Activation (EC₅₀) | 3.1 ± 0.4 µM | HeLa cells | [7] |
| Inhibition of FAAH Expression (at 5 µM PEA) | ~30-40% downregulation | MCF-7 cells | [11][13] |
| Decrease in IC₅₀ for AEA inhibitory effects (at 5 µM PEA) | 3-6 fold | Human breast cancer cells | [11][12] |
Table 2: Efficacy of Palmitoylethanolamide in Clinical Trials for Chronic Pain
| Study Population | Dosage | Duration | Outcome | Reference |
| 774 patients with diverse chronic pain conditions | 400-1200 mg/day | 2 to 12 weeks | Significant pain reduction compared to placebo | [1] |
| 610 patients with chronic pain | 600 mg twice daily | Not specified | Improvement in pain relief | [3] |
| Patients with diabetic or traumatic neuropathic pain | 1200 mg/day | 10 days | Improved visual analogue scale and neuropathic pain symptom inventory scores | [3] |
| Meta-analysis of 11 studies (774 patients) | 300-1200 mg/day | 8 to 12 weeks | Reduced pain scores, improved quality of life and functional status | [15] |
| Meta-analysis of 10 studies (786 patients) | 300-1200 mg/day | Not specified | Significant pain reduction compared to inactive control | [16][17] |
Table 3: Anti-inflammatory Effects of Palmitoylethanolamide in a COVID-19 Study
| Biomarker | Change in PEA Group vs. Placebo | P-value | Reference |
| Soluble P-selectin (sP-selectin) | Significantly reduced (β = -11.5) | 0.0078 | [18] |
| Interleukin-1β (IL-1β) | Significantly reduced (β = -22.9) | 0.0222 | [18] |
| Interleukin-2 (IL-2) | Significantly reduced (β = -1.73) | 0.0492 | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of PEA.
1. PPAR-α Activation Assay
-
Objective: To determine if PEA directly activates the PPAR-α receptor.
-
Methodology:
-
Cell Culture: HeLa cells are cultured in appropriate media.
-
Transfection: Cells are transiently co-transfected with a PPAR-α expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene.
-
Treatment: Transfected cells are treated with varying concentrations of PEA, a known PPAR-α agonist (e.g., GW7647) as a positive control, or a vehicle control.
-
Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the extent of PPAR-α activation. The EC₅₀ value is then determined from the dose-response curve.[7]
-
2. FAAH Expression and Activity Assay
-
Objective: To assess the effect of PEA on the expression and activity of the FAAH enzyme.
-
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., MCF-7 human breast cancer cells) is cultured and treated with PEA for a specified duration.
-
Western Blotting (for FAAH expression):
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with a primary antibody specific for FAAH, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative expression of FAAH.
-
-
FAAH Activity Assay:
-
Cell homogenates are incubated with a radiolabeled substrate of FAAH (e.g., [³H]-anandamide).
-
The reaction is stopped, and the products of hydrolysis are separated from the substrate using chromatography.
-
The radioactivity of the hydrolyzed product is measured to determine the rate of FAAH activity.[11][13]
-
-
3. Carrageenan-Induced Paw Edema Model (In Vivo Anti-inflammatory Assay)
-
Objective: To evaluate the anti-inflammatory effects of PEA in an animal model of acute inflammation.
-
Methodology:
-
Animal Model: Wild-type and PPAR-α knockout mice are used.
-
Treatment: Animals are pre-treated with PEA, a vehicle control, or a PPAR-α agonist.
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as an index of edema. The percentage of inhibition of edema by the treatment is determined by comparing the treated groups to the vehicle control group. This experiment is also performed in PPAR-α knockout mice to confirm the receptor's involvement.[3][7]
-
Conclusion
Palmitoylethanolamide is a pleiotropic endogenous lipid mediator with a well-documented safety profile and significant therapeutic potential in a variety of conditions characterized by inflammation and pain.[1][4] Its multifaceted mechanism of action, centered on the activation of PPAR-α, the "entourage" effect, and the modulation of mast and glial cell activity, provides a robust rationale for its use in drug development and clinical applications.[5][[“]] Further research into its downstream signaling pathways and the development of optimized formulations will continue to expand its therapeutic utility.[6][14]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mdpi.com [mdpi.com]
- 3. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palmitoylethanolamide: A Natural Compound for Health Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 11. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thefunctionalmedicinecenter.com [thefunctionalmedicinecenter.com]
- 16. painphysicianjournal.com [painphysicianjournal.com]
- 17. Efficacy of Palmitoylethanolamide for Pain: A Meta-Analysis. | Semantic Scholar [semanticscholar.org]
- 18. Palmitoylethanolamide Reduces Proinflammatory Markers in Unvaccinated Adults Recently Diagnosed with COVID-19: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activity of Palmitelaidyl Methane Sulfonate
Disclaimer: There is currently no direct scientific literature detailing the biological activity, mechanism of action, or experimental data for Palmitelaidyl Methane (B114726) Sulfonate. This guide, therefore, provides an in-depth analysis based on the known biological activities of its two primary constituent moieties: Palmitelaidic Acid and Methane Sulfonates . The information presented herein is intended to be a predictive and inferential resource for researchers, scientists, and drug development professionals, highlighting potential areas of investigation.
Introduction to Palmitelaidyl Methane Sulfonate
This compound is an ester compound comprised of palmitelaidic acid, a C16:1 trans-monounsaturated fatty acid, and a methane sulfonate group. Its potential biological activity can be hypothesized by examining its constituent parts. The palmitelaidyl moiety suggests interactions with lipid metabolic pathways and cellular membranes, while the methane sulfonate group is a known leaving group, indicating a potential for the molecule to act as an alkylating agent.
Biological Activity of Palmitelaidic Acid
Palmitelaidic acid, the trans-isomer of palmitoleic acid, is a naturally occurring fatty acid found in dairy products and partially hydrogenated oils.[1] Its biological effects have been investigated in several studies, revealing a range of activities.
In vitro studies using human aortic endothelial cells (HAECs) have shown that palmitelaidic acid can influence inflammatory responses. Specifically, it has been observed to decrease the production of nitric oxide (NO) and the levels of soluble E-selectin.[1]
Epidemiological studies have linked higher serum levels of palmitelaidic acid with some positive metabolic markers, including lower levels of triglycerides, fasting insulin (B600854), and blood pressure.[1] Conversely, it has also been associated with increased levels of LDL cholesterol.[1] Some research also suggests a correlation between dietary intake of trans-palmitoleic acid and a reduced risk of type 2 diabetes.[2]
Studies on Salmonella typhimurium have indicated that palmitelaidic acid can influence the fluidity of cell membranes, which in turn affects cellular processes such as respiration.[3]
Table 1: Summary of Quantitative Data for Palmitelaidic Acid
| Biological Effect | Model System | Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) Production | Human Aortic Endothelial Cells (HAECs) | 20 µM | Decrease in NO production | [1] |
| Soluble E-selectin Levels | Human Aortic Endothelial Cells (HAECs) | 20 µM | Decrease in soluble E-selectin levels | [1] |
| Sendai Virus-Induced Hemolysis | Human Erythrocytes | 49 µM | Inhibition of hemolysis | [1] |
| Cell Viability (Cytotoxicity) | MIN6 and EndoC-βH1 pancreatic β-cells | 5–100 μM | Concentration-dependent decrease in cell viability | [2] |
Biological Activity of Methane Sulfonates
Methane sulfonates, particularly alkyl methane sulfonates, are recognized as alkylating agents.[4] The sulfonate group is an excellent leaving group, allowing the alkyl group to be transferred to nucleophilic sites, including DNA.[4] This reactivity is the basis for their genotoxic and mutagenic potential.[4] The specific reactivity and biological consequences can vary depending on the nature of the alkyl group.[4]
Experimental Protocols for Key Experiments on Palmitelaidic Acid
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured in appropriate endothelial cell growth medium.
-
Treatment: Cells are treated with Palmitelaidic Acid (e.g., 20 µM) for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: NO production in the culture supernatant is quantified using the Griess reagent assay.
-
E-selectin Measurement: Levels of soluble E-selectin in the culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Lines: MIN6 or EndoC-βH1 pancreatic β-cells are seeded in 96-well plates.
-
Treatment: Cells are exposed to varying concentrations of Palmitelaidic Acid (e.g., 5-100 µM).
-
Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels (e.g., using CellTiter-Glo®).
Mandatory Visualizations: Hypothetical Mechanisms
The following diagrams illustrate the potential, yet unproven, biological activities of this compound based on the known functions of its constituent parts.
Caption: Hypothetical interaction of the palmitelaidyl moiety with the cell membrane and a receptor.
Caption: Hypothetical alkylating action of this compound.
Caption: A logical workflow for the initial biological evaluation of this compound.
Conclusion and Future Directions
While this compound is commercially available for research purposes, its biological activities remain uncharacterized in the public domain. Based on the known properties of palmitelaidic acid and methane sulfonates, it is plausible that this compound could exhibit a dual activity profile: interacting with lipid signaling pathways and possessing alkylating capabilities.
Future research should focus on empirically determining the biological effects of this compound. Initial studies could involve in vitro assays to assess its impact on cell viability, inflammatory markers, and metabolic parameters in relevant cell lines. Concurrently, genotoxicity assays are crucial to evaluate its potential as a DNA-alkylating agent. Such studies will be instrumental in elucidating the true biological function of this compound and its potential for therapeutic or other applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Palmitelaidyl Methane Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitelaidyl methane (B114726) sulfonate is the methanesulfonate (B1217627) ester of palmitelaidic acid, the trans-isomer of the omega-7 monounsaturated fatty acid, palmitoleic acid. While direct experimental data on palmitelaidyl methane sulfonate is limited, its structural relationship to palmitelaidic acid suggests potential applications in metabolic research. Palmitelaidic acid is known to influence key biological pathways, including cholesterol metabolism and insulin (B600854) signaling.[1][2][3] The methanesulfonate group may offer increased stability compared to the free fatty acid, making it a potentially useful tool for in vitro and in vivo studies investigating the effects of palmitelaidic acid.
These application notes provide hypothetical protocols based on the known biological activities of palmitelaidic acid, offering a starting point for researchers interested in exploring the effects of its methanesulfonate derivative.
Potential Research Applications
-
Investigation of Cholesterol Metabolism: Studying the effect of a stable palmitelaidic acid analog on pathways of cholesterol synthesis and transport.
-
Modulation of Insulin Secretion and Sensitivity: Assessing the impact on glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells and insulin signaling in target tissues.
-
Elucidation of Lipid-Mediated Signaling Pathways: Using this compound as a stable lipid molecule to probe its interaction with cellular receptors and signaling cascades.
Experimental Protocols
Protocol 1: In Vitro Assessment of Effects on Cholesterol Metabolism in HepG2 Cells
This protocol details a method to evaluate the impact of this compound on the expression of genes involved in cholesterol homeostasis in a human hepatocyte cell line.
Materials:
-
This compound
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for HMGCR, CYP7A1, and NPC1L1 (and a suitable housekeeping gene)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS until they reach 80% confluency.
-
Preparation of Treatment Media: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, complex the this compound with fatty acid-free BSA in serum-free DMEM to the desired final concentrations. A vehicle control containing BSA and the solvent should also be prepared.
-
Cell Treatment: Starve the HepG2 cells in serum-free DMEM for 12-24 hours. Subsequently, treat the cells with different concentrations of the this compound-BSA complex or the vehicle control for 24 hours.
-
RNA Extraction: After treatment, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR Analysis: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of key genes involved in cholesterol metabolism, such as HMG-CoA reductase (HMGCR), cholesterol 7 alpha-hydroxylase (CYP7A1), and Niemann-Pick C1-Like 1 (NPC1L1).[1] Normalize the expression data to a stable housekeeping gene.
Data Presentation:
Table 1: Gene Expression Changes in HepG2 Cells
| Treatment Concentration | Fold Change in HMGCR Expression (Mean ± SD) | Fold Change in CYP7A1 Expression (Mean ± SD) | Fold Change in NPC1L1 Expression (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 10 µM | Data | Data | Data |
| 50 µM | Data | Data | Data |
| 100 µM | Data | Data | Data |
Experimental Workflow:
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
This protocol is designed to assess whether this compound can potentiate insulin secretion in a rat insulinoma cell line.
Materials:
-
This compound
-
INS-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (e.g., 2.8 mM)
-
KRBB with high glucose (e.g., 16.7 mM)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-incubation: Seed INS-1 cells in 24-well plates. Prior to the assay, pre-incubate the cells with various concentrations of this compound complexed with BSA in culture medium for 24-48 hours.
-
Starvation: Wash the cells with PBS and then starve them in low-glucose KRBB for 2 hours.
-
Glucose Stimulation: Discard the starvation buffer. Add low-glucose KRBB to one set of wells (basal secretion) and high-glucose KRBB to another set (stimulated secretion). Incubate for 1-2 hours.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.
Data Presentation:
Table 2: Glucose-Stimulated Insulin Secretion in INS-1 Cells
| Pre-treatment Concentration | Insulin Secretion at Low Glucose (ng/mg protein) (Mean ± SD) | Insulin Secretion at High Glucose (ng/mg protein) (Mean ± SD) |
| Vehicle Control | Data | Data |
| 10 µM | Data | Data |
| 50 µM | Data | Data |
| 100 µM | Data | Data |
Signaling Pathway Hypothesis:
Disclaimer
The experimental protocols and potential applications described herein are based on the known biological activities of the parent compound, palmitelaidic acid. There is a lack of published research on this compound itself. Therefore, these notes are intended to serve as a conceptual framework and starting point for investigation. Researchers should perform their own optimization and validation of these methods. Safety precautions should be taken when handling any chemical reagent, and the potential genotoxicity of alkyl methanesulfonates should be considered.
References
- 1. Cis- and Trans-Palmitoleic Acid Isomers Regulate Cholesterol Metabolism in Different Ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Palmitelaidyl Methane Sulfonate in DNA Alkylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitelaidyl methane (B114726) sulfonate is a long-chain alkyl methanesulfonate (B1217627). While specific studies on its direct application in DNA alkylation are not extensively documented in publicly available literature, its chemical structure suggests potential utility as a DNA alkylating agent. The methanesulfonate group is an excellent leaving group, facilitating the transfer of the palmitelaidyl group to nucleophilic sites on DNA bases.[1] This document provides a generalized overview, hypothetical protocols, and potential signaling pathways based on the known mechanisms of other alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[2][3] The long palmitelaidyl chain (C16:1) may confer unique properties, such as altered cell membrane permeability and potential for targeted delivery, which are areas for further investigation.
Alkylating agents are a class of compounds that introduce alkyl groups into macromolecules like DNA, leading to cytotoxicity and cell death.[4][5] They are widely used in cancer chemotherapy.[6][7] The primary mechanism of action involves the alkylation of DNA bases, most commonly at the N7 position of guanine (B1146940) and the N3 position of adenine.[2][8] This can lead to base mispairing, DNA strand breaks, and ultimately, the inhibition of DNA replication and transcription, triggering apoptosis.[6][9]
Physicochemical Properties of Palmitelaidyl Methane Sulfonate
A clear understanding of the compound's properties is crucial for designing experiments.
| Property | Value | Reference |
| CAS Number | 1192259-25-8 | [10] |
| Molecular Formula | C17H34O3S | [10] |
| Molecular Weight | 318.52 g/mol | [10] |
| Structure | 9-Hexadecen-1-ol, 1-methanesulfonate, (9E)- | [10] |
| Purity | >99% (as per typical commercial grade) | [10] |
Proposed Mechanism of DNA Alkylation
The proposed mechanism of action for this compound involves the nucleophilic attack by DNA bases on the carbon atom attached to the methanesulfonate leaving group. This results in the formation of a covalent bond between the palmitelaidyl group and the DNA base.
Caption: Proposed DNA alkylation by this compound.
Experimental Protocols
Note: These protocols are hypothetical and adapted from established methods for other alkyl methanesulfonates. Optimization will be necessary.
Protocol 1: In Vitro DNA Alkylation Assay
Objective: To determine the ability of this compound to alkylate naked DNA in a cell-free system.
Materials:
-
This compound
-
Purified plasmid DNA (e.g., pBR322)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Agarose (B213101) gel electrophoresis system
-
Ethidium (B1194527) bromide or other DNA stain
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In microcentrifuge tubes, set up the following reactions:
-
Control: 1 µg plasmid DNA in TE buffer.
-
Vehicle Control: 1 µg plasmid DNA in TE buffer with DMSO (at the same final concentration as the treatment group).
-
Treatment: 1 µg plasmid DNA in TE buffer with varying concentrations of this compound (e.g., 10, 50, 100, 500 µM).
-
-
Incubate the reactions at 37°C for a specified time (e.g., 1, 4, 24 hours).
-
Stop the reaction by adding loading dye.
-
Analyze the DNA samples by agarose gel electrophoresis (1% agarose gel).
-
Stain the gel with ethidium bromide and visualize under UV light.
Expected Results: DNA alkylation can lead to changes in plasmid conformation (e.g., from supercoiled to relaxed or linear forms) or strand breaks, which will be visible as a shift in the DNA bands on the gel.
Protocol 2: Cell Culture Treatment and Viability Assay
Objective: To assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT or WST-1 cell proliferation assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Caption: Workflow for assessing cell viability after treatment.
Potential Signaling Pathways Affected by DNA Alkylation
DNA damage induced by alkylating agents triggers a complex cellular response, primarily involving DNA damage response (DDR) pathways.
Caption: Signaling cascade following DNA alkylation.
Data Presentation
The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: In Vitro DNA Alkylation Efficacy
| Concentration (µM) | Incubation Time (h) | % Supercoiled DNA | % Relaxed DNA | % Linear DNA |
| 0 (Control) | 24 | |||
| 0 (Vehicle) | 24 | |||
| 10 | 24 | |||
| 50 | 24 | |||
| 100 | 24 | |||
| 500 | 24 |
Table 2: Cytotoxicity of this compound on HeLa Cells
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Conclusion and Future Directions
This compound holds potential as a novel DNA alkylating agent. The protocols and pathways described herein provide a foundational framework for its investigation. Key areas for future research include:
-
Solubility and Formulation: Due to its long alkyl chain, this compound is likely to have poor aqueous solubility. Developing suitable formulations will be critical for in vivo studies.
-
Mechanism of Cellular Uptake: Investigating how the long lipid tail influences cell membrane transport and intracellular distribution.
-
DNA Adduct Analysis: Identifying the specific DNA adducts formed by this compound using techniques like mass spectrometry.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models.
These application notes are intended to serve as a starting point for researchers interested in exploring the potential of novel long-chain alkylating agents for therapeutic applications. All experiments should be conducted with appropriate safety precautions, as alkylating agents are potentially mutagenic and carcinogenic.[3][5]
References
- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. List of Alkylating agents - Drugs.com [drugs.com]
- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 6. nursingcenter.com [nursingcenter.com]
- 7. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. larodan.com [larodan.com]
Palmitelaidyl Methane Sulfonate in Membrane Protein Research: A Prospective Application Note and Protocol
Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the specific application of Palmitelaidyl Methane (B114726) Sulfonate in membrane protein research. The following application notes and protocols are therefore presented as a prospective guide for researchers and drug development professionals interested in exploring its potential as a novel amphipathic agent for the solubilization and stabilization of membrane proteins. The methodologies are adapted from established principles of membrane protein biochemistry.
Application Notes
Integral membrane proteins (MPs) are crucial targets for drug discovery and biomedical research, playing vital roles in cellular signaling, transport, and enzymatic activity.[1] However, their hydrophobic nature presents significant challenges for extraction from the native lipid bilayer and subsequent biochemical and structural analysis.[2][3] The use of detergents to solubilize and stabilize MPs in a soluble, active form is a cornerstone of membrane protein research.[4]
Palmitelaidyl methane sulfonate (C17H34O3S, MW: 318.52) is an amphipathic molecule possessing a 16-carbon unsaturated alkyl chain (hydrophobic tail) and a methane sulfonate headgroup (hydrophilic).[5] This structure is analogous to other long-chain anionic surfactants used in biochemistry. While its specific properties as a detergent, such as its critical micelle concentration (CMC), aggregation number, and gentleness towards protein structure, have not been documented in the context of membrane protein research, its chemical nature suggests it may function as a solubilizing agent.
Theoretically, this compound could offer a unique balance of hydrophobic and hydrophilic properties for the extraction and stabilization of certain membrane proteins. The trans-isomer of the C16:1 acyl chain may impart different packing properties around the transmembrane domain of a protein compared to its cis-isomer (Palmitoleyl methane sulfonate) or saturated alkyl chains.[6] Researchers may consider this compound as a candidate in detergent screening campaigns for particularly challenging membrane proteins where common detergents have failed to yield stable and active protein-detergent complexes.
Potential Advantages and Considerations:
-
Novel Chemical Properties: The combination of a C16:1 trans-alkenyl chain and a sulfonate headgroup may offer unique solubilization characteristics.
-
Anionic Nature: As an anionic surfactant, it may be effective in disrupting membranes, though this can sometimes lead to protein denaturation.[1] Its efficacy and gentleness would need to be empirically determined and compared to other anionic (e.g., SDS, LDAO) and non-ionic (e.g., DDM, LMNG) detergents.
-
Screening is Essential: Due to the lack of existing data, extensive screening of concentrations, pH, and ionic strength would be required to identify optimal conditions for any given membrane protein.
Data Presentation
As no experimental data for this compound in membrane protein research is available, the following table provides a comparative overview of its known physical properties alongside those of commonly used detergents. This serves as a reference for researchers to position this novel compound within the landscape of existing tools.
| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Dodecyl-β-D-maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Molecular Weight | 318.52 g/mol [5] | 288.38 g/mol | 510.62 g/mol | 1031.2 g/mol |
| Detergent Class | Anionic (theoretically) | Anionic | Non-ionic | Non-ionic |
| Alkyl Chain Length | C16:1 (trans) | C12 | C12 | 2x C12 |
| Headgroup | Methane Sulfonate | Sulfate | Maltoside | Maltose Neopentyl Glycol |
| CMC (in water) | To be determined | ~8.2 mM | ~0.17 mM | ~0.01 mM |
| Aggregation No. | To be determined | ~62 | ~140 | Variable |
| Appearance | Not specified | White powder | White powder | White solid |
CMC (Critical Micelle Concentration) and Aggregation Number are critical parameters for detergent performance and must be experimentally determined for this compound.
Experimental Protocols
The following is a generalized protocol for the solubilization of a hypothetical membrane protein from a cellular membrane fraction using this compound as the test detergent. This protocol requires extensive optimization.
Protocol 1: Screening for Optimal Solubilization Concentration of this compound
Objective: To determine the minimal concentration of this compound required to efficiently solubilize a target membrane protein while maintaining its stability.
Materials:
-
Isolated cell membranes containing the target protein (e.g., from recombinant expression in E. coli or mammalian cells).
-
This compound.
-
Lysis/Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.
-
Protease inhibitor cocktail.
-
10% (w/v) stock solution of this compound in the solubilization buffer.
-
Ultracentrifuge and appropriate tubes.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Preparation of Membrane Suspension: Resuspend the isolated membrane pellet in ice-cold Lysis/Solubilization Buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Aliquot the membrane suspension into several microcentrifuge tubes. Add varying final concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v) from the 10% stock solution. A control tube with no detergent should also be prepared.
-
Solubilization: Incubate the samples on a rotating wheel at 4°C for 1-2 hours.
-
Clarification of Lysate: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.
-
Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Resuspend the pellet (insoluble fraction) in an equal volume of buffer.
-
Analyze equal volumes of the total membrane suspension (before centrifugation), the soluble fraction, and the insoluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
-
Evaluation: The optimal concentration is the lowest concentration that results in a significant shift of the target protein from the insoluble to the soluble fraction.
Protocol 2: Small-Scale Purification and Stability Assessment
Objective: To perform a small-scale affinity purification of the solubilized membrane protein and assess its initial stability in a this compound-containing buffer.
Materials:
-
Solubilized protein fraction from Protocol 1 at the optimal detergent concentration.
-
Affinity resin suitable for the tagged protein (e.g., Ni-NTA for His-tagged proteins).
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM imidazole, and a concentration of this compound at its determined optimal solubilization concentration or slightly above its estimated CMC.
-
Elution Buffer: Wash buffer containing 250-500 mM imidazole.
-
Reagents for a functional assay of the target protein (if available).
Procedure:
-
Binding: Add the solubilized protein fraction to the equilibrated affinity resin and incubate with gentle mixing for 1-2 hours at 4°C.
-
Washing: Wash the resin three times with 10 bed volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 3-5 bed volumes of Elution Buffer.
-
Analysis:
-
Analyze the purified protein for purity by SDS-PAGE with Coomassie staining.
-
Determine the protein concentration using a compatible assay (e.g., BCA, being mindful of detergent interference).
-
If a functional assay is available, test the activity of the purified protein immediately.
-
Assess the short-term stability by incubating the purified protein at 4°C and room temperature and monitoring for aggregation (e.g., by dynamic light scattering or analytical size-exclusion chromatography) over 24-48 hours.
-
Visualizations
The following diagrams illustrate the general workflows and concepts in which a novel detergent like this compound would be applied.
Caption: A generalized workflow for testing a novel detergent in membrane protein research.
Caption: A hypothetical signaling pathway involving a membrane protein studied after solubilization.
References
- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US2553576A - Production of organic compounds from methane sulfonic acid - Google Patents [patents.google.com]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. larodan.com [larodan.com]
- 6. larodan.com [larodan.com]
Application Note: HPLC Analysis of Palmitelaidyl Methane Sulfonate
Introduction
Palmitelaidyl methane (B114726) sulfonate is a long-chain alkyl methanesulfonate (B1217627). The analysis of methanesulfonate esters is crucial in drug development and manufacturing due to the potential for some shorter-chain analogues, like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), to be genotoxic impurities.[1][2][3] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Palmitelaidyl methane sulfonate.
Due to the lack of a strong UV-absorbing chromophore in the native molecule, a pre-column derivatization step is employed to enhance detection sensitivity and selectivity.[1][2][3] This method is designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various sample matrices.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₃S | [4] |
| Molecular Weight | 318.52 g/mol | [4] |
| CAS Number | 1192259-25-8 | [4] |
| Isomeric Form | (9E)-9-Hexadecen-1-ol, 1-methanesulfonate | [4] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Sodium Dibenzyldithiocarbamate (derivatization agent)
-
Sodium Hydroxide (analytical grade)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Waters e2695 with Waters 2998 Photodiode Array Detector or equivalent |
| Column | SunFire C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Column Temperature | 30°C |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 80% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm (after derivatization) |
Standard Solution Preparation
A stock solution of this compound is prepared by dissolving 10 mg of the reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. A series of working standards are prepared by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization
-
Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.
-
Add 5 mL of acetonitrile and sonicate for 10 minutes to dissolve the sample.
-
Add 1 mL of 1 M Sodium Hydroxide solution.
-
Add 1 mL of 10 mg/mL Sodium Dibenzyldithiocarbamate in acetonitrile.
-
Vortex the mixture for 1 minute.
-
Heat the mixture at 60°C for 30 minutes in a water bath.
-
Cool the solution to room temperature.
-
Make up the volume to 10 mL with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained from the analysis of the derivatized this compound standard.
| Parameter | Result |
| Retention Time (RT) | Approximately 12.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound, from sample preparation to data analysis.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantitative analysis of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for quality control and research applications in the pharmaceutical industry.
References
- 1. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection [mdpi.com]
- 2. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]
- 4. larodan.com [larodan.com]
Application Note: Analysis of Palmitelaidyl Methane Sulfonate by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitelaidyl methane (B114726) sulfonate is the methanesulfonyl ester of palmitelaidyl alcohol (trans-9-hexadecen-1-ol). The analysis of such lipid derivatives is crucial in various research areas, including the study of lipid metabolism, the development of lipid-based drug delivery systems, and the identification of biomarkers. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific platform for the characterization and quantification of these molecules. This application note provides a detailed protocol for the analysis of palmitelaidyl methane sulfonate using LC-MS/MS, including sample preparation, instrumental parameters, and expected fragmentation patterns.
This compound is formed by the derivatization of palmitelaidyl alcohol with methanesulfonyl chloride. This derivatization is often employed to improve the chromatographic and mass spectrometric properties of the parent alcohol. The introduction of the methane sulfonate group can enhance ionization efficiency and provide characteristic fragmentation patterns, facilitating both qualitative and quantitative analysis.
Experimental Protocols
Sample Preparation: Derivatization of Palmitelaidyl Alcohol
This protocol describes the derivatization of palmitelaidyl alcohol to form this compound.
Materials:
-
Palmitelaidyl alcohol standard
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA) or pyridine (B92270) as a base
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas for evaporation
-
Glass reaction vials
Procedure:
-
Accurately weigh 1 mg of palmitelaidyl alcohol and dissolve it in 1 mL of anhydrous DCM in a glass reaction vial.
-
Add 1.5 equivalents of triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of methanesulfonyl chloride to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.
-
Extract the organic phase with 2 mL of hexane.
-
Wash the organic layer twice with deionized water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 80% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20.1-25 min: re-equilibrate at 80% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for characterization.
Data Presentation
Expected Mass Spectral Data
The mass spectral data for this compound is summarized in the table below. The molecular weight of this compound (C17H34O3S) is 318.52 g/mol . In positive ion mode, it is expected to be detected as protonated or other adducts.
| Analyte | Precursor Ion [M+H]+ (m/z) | Major Fragment Ions (m/z) | Putative Fragment Structure |
| This compound | 319.23 | 223.21 | [C16H29]+ (Loss of CH3SO3H) |
| 97.03 | [CH3SO3H2]+ | ||
| 79.01 | [CH3SO2]+ |
Hypothetical Quantitative Data
The following table presents hypothetical quantitative data for the analysis of this compound based on typical performance for similar lipid analyses.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linearity Range | 1.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Precision (%RSD) | <10% |
| Accuracy (% Recovery) | 90-110% |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: Workflow for the analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the derivatization and subsequent LC-MS/MS analysis of this compound. The detailed methodology, expected mass spectral data, and hypothetical quantitative performance metrics offer a solid foundation for researchers and scientists working with this and similar lipid molecules. The provided workflow and data tables can be adapted to specific instrumentation and research questions, enabling robust and reliable characterization and quantification.
Application Note: Characterization of Palmitelaidyl Methane Sulfonate using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitelaidyl methane (B114726) sulfonate is a long-chain unsaturated fatty alcohol derivative with the chemical formula C17H34O3S.[1] Its structure consists of a C16 monounsaturated fatty alcohol chain with a trans double bond at the C9 position, esterified with methane sulfonic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such molecules.[2] This application note provides a detailed protocol and expected data for the characterization of Palmitelaidyl methane sulfonate using ¹H and ¹³C NMR spectroscopy.
Data Presentation
The structural integrity of this compound can be confirmed by analyzing the chemical shifts, multiplicities, and integrations of the signals in its ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts for the key nuclei in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.40 | m | 2H | -CH=CH- (Olefinic protons) |
| ~4.20 | t | 2H | -CH₂-O- |
| ~2.95 | s | 3H | CH₃-SO₃- |
| ~2.00 | m | 4H | -CH₂-CH=CH-CH₂- |
| ~1.65 | p | 2H | -CH₂-CH₂-O- |
| ~1.25 | br s | 18H | -(CH₂)₉- (Bulk methylene (B1212753) protons) |
| ~0.88 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~130.0 | -CH=CH- (Olefinic carbons) |
| ~70.0 | -CH₂-O- |
| ~37.5 | CH₃-SO₃- |
| ~32.0 - 22.0 | -(CH₂)₁₂- (Aliphatic carbons) |
| ~14.0 | -CH₃ |
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
I. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[3][4][5][6]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on the sample's solubility and the desired chemical shift dispersion.[4]
-
Sample Concentration:
-
Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the deuterated solvent using a clean pipette. c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[5][6] e. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm). f. Cap the NMR tube securely.
II. NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Visualizations
The following diagrams illustrate the structure of this compound and the experimental workflow for its characterization.
Caption: Structure of this compound.
Caption: Workflow for NMR characterization.
Interpretation of Results
The predicted NMR data provides a clear fingerprint for the structure of this compound.
-
¹H NMR Spectrum:
-
The olefinic protons (-CH=CH-) are expected to appear as a multiplet around 5.40 ppm, confirming the presence of the double bond.
-
The triplet at approximately 4.20 ppm corresponds to the methylene group adjacent to the sulfonate ester oxygen (-CH₂-O-).
-
A sharp singlet at around 2.95 ppm with an integration of 3H is characteristic of the methyl group of the methane sulfonate moiety (CH₃-SO₃-).
-
The protons on the carbons adjacent to the double bond (-CH₂-CH=) will appear as a multiplet around 2.00 ppm.
-
The large, broad singlet at ~1.25 ppm represents the bulk of the methylene groups in the long aliphatic chain.
-
The terminal methyl group (-CH₂-CH₃) will be observed as a triplet at approximately 0.88 ppm.
-
-
¹³C NMR Spectrum:
-
The two carbons of the double bond (-CH=CH-) are expected in the olefinic region around 130.0 ppm.
-
The carbon attached to the sulfonate ester oxygen (-CH₂-O-) will be found downfield at approximately 70.0 ppm.
-
The methyl carbon of the methane sulfonate group (CH₃-SO₃-) will appear around 37.5 ppm.
-
The remaining aliphatic carbons of the fatty acid chain will give rise to a series of signals in the 14.0 to 32.0 ppm range.
-
By comparing the acquired NMR spectra with these expected chemical shifts and integration values, the identity and purity of this compound can be confidently determined. Any significant deviation from these values or the presence of additional peaks would indicate the presence of impurities or a different isomeric structure.
References
Application Notes & Protocols: Palmitoylethanolamide (PEA) as a Key Analyte in Lipidomics
Introduction
N-palmitoylethanolamine (PEA) is an endogenous fatty acid amide that belongs to the class of N-acylethanolamines (NAEs). It is a bioactive lipid mediator involved in a wide range of physiological processes, including the regulation of pain and inflammation. As a key signaling molecule, the accurate quantification of PEA in biological samples is crucial for understanding its role in health and disease. This document provides detailed application notes and protocols for the analysis of PEA using lipidomics techniques, primarily focusing on liquid chromatography-mass spectrometry (LC-MS).
While the term "Palmitelaidyl methane (B114726) sulfonate" is not found in the scientific literature, it is plausible that this refers to a sulfonated derivative of PEA intended for use as an analytical tool, potentially as an internal standard or for improved detection. This guide will focus on the established methods for PEA analysis and discuss the potential for chemical modifications to enhance its detection.
1. Overview of PEA in Biological Systems
PEA is synthesized from membrane phospholipids (B1166683) and its levels are tightly regulated by the enzymes responsible for its synthesis and degradation. It exerts its biological effects through various molecular targets, including peroxisome proliferator-activated receptor alpha (PPAR-α). Due to its involvement in numerous pathological conditions, PEA is a significant target for lipidomics research in drug development and diagnostics.
2. Principles of PEA Analysis in Lipidomics
The gold standard for the quantification of PEA and other NAEs in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for measuring the typically low endogenous concentrations of these lipids.
A typical lipidomics workflow for PEA analysis involves:
-
Sample homogenization and lipid extraction.
-
Optional sample clean-up using solid-phase extraction (SPE).
-
Chromatographic separation of PEA from other lipids.
-
Detection and quantification by mass spectrometry.
Experimental Protocols
Protocol 1: Extraction of PEA from Biological Tissues
This protocol is a modification of the Folch method for lipid extraction.
Materials:
-
Biological tissue (e.g., brain, liver)
-
Chloroform
-
Methanol
-
Deuterated internal standard (e.g., PEA-d4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Add a known amount of deuterated internal standard (e.g., PEA-d4) to the sample.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the sample on ice until a uniform consistency is achieved.
-
Add 0.4 mL of PBS to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).
Note on Potential Contamination: Studies have shown that PEA can be a contaminant in laboratory glassware, leading to artificially high measurements.[1][2][3] It is crucial to pre-rinse all glassware with the extraction solvent and to run blank samples to check for contamination.
Protocol 2: Analysis of PEA by LC-MS/MS
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PEA: Precursor ion (m/z) 300.3 → Product ion (m/z) 62.1
-
PEA-d4 (Internal Standard): Precursor ion (m/z) 304.3 → Product ion (m/z) 62.1
-
-
Collision Energy: Optimized for the specific instrument, typically around 20-30 eV.
Data Presentation
Quantitative data from lipidomics experiments should be presented in a clear and organized manner. The following table is an example of how to summarize PEA levels in different biological samples.
| Sample ID | Tissue Type | PEA Concentration (pmol/g) | Standard Deviation |
| CTRL-1 | Brain | 15.2 | 1.8 |
| CTRL-2 | Brain | 14.8 | 2.1 |
| TRT-1 | Brain | 25.6 | 3.2 |
| TRT-2 | Brain | 28.1 | 2.9 |
| CTRL-3 | Liver | 8.5 | 1.1 |
| TRT-3 | Liver | 12.3 | 1.5 |
Visualization of Workflows and Pathways
PEA Biosynthesis and Degradation Pathway
Caption: Metabolic pathway of Palmitoylethanolamide (PEA).
Lipidomics Workflow for PEA Quantification
Caption: General workflow for PEA analysis in lipidomics.
The Role of Chemical Probes and Derivatization
While direct analysis of PEA is standard, the concept of a "tool for lipidomics" can extend to chemical probes and derivatization strategies.
Chemical Probes:
In the context of the endocannabinoid system, chemical probes are molecules designed to interact with specific components of signaling pathways.[4][5][6] These are not typically used to enhance analytical detection but rather to study the biological function of enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), which are responsible for PEA degradation.[7][8] Examples include inhibitors and activity-based probes that help to elucidate the role of PEA in various physiological and pathological processes.
Derivatization for Enhanced Analysis:
Derivatization is a chemical modification of an analyte to improve its analytical properties.[9] While not standard for LC-MS analysis of PEA, it is required for GC-MS to increase volatility.[10] In theory, derivatization of PEA could be used to:
-
Increase Ionization Efficiency: Attaching a permanently charged group could enhance the signal in mass spectrometry.
-
Improve Chromatographic Separation: Modifying the polarity of PEA could improve its separation from interfering compounds.
-
Facilitate Novel Detection Strategies: Introducing a fluorescent tag, for example, would allow for detection by fluorescence spectroscopy.
Although a "methane sulfonate" derivative of PEA is not described in the literature for these purposes, sulfonation of amines is a known chemical reaction.[11] The development of such a derivative could potentially serve as a novel internal standard or a tool for specific analytical applications, but this would require further research and validation.
The accurate quantification of Palmitoylethanolamide is a critical aspect of lipidomics research, providing valuable insights into its role in health and disease. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals. While the initially queried "Palmitelaidyl methane sulfonate" appears to be a misnomer, the principles of chemical modification and the use of probes remain relevant for the continued development of advanced analytical tools in the field of lipidomics. Adherence to rigorous analytical practices, including careful sample handling to avoid contamination, is paramount for obtaining reliable and reproducible results.
References
- 1. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Probes for Investigating the Endocannabinoid System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Activity-Based Probe for N-Acylethanolamine Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Subject: In vivo Applications of Palmitelaidyl Methane Sulfonate
To: Researchers, Scientists, and Drug Development Professionals
Introduction
This document addresses the requested Application Notes and Protocols for the in vivo use of Palmitelaidyl methane (B114726) sulfonate. A comprehensive search of scientific literature and public databases was conducted to gather information regarding the biological activity, experimental use, and mechanism of action of this specific compound.
Summary of Findings
Palmitelaidyl methane sulfonate, identified by CAS number 1192259-25-8, is chemically defined as 9-Hexadecen-1-ol, 1-methanesulfonate, (9E)-.[1] It is available as a research-grade lipid.[1] The corresponding (9Z)- isomer is known as Palmitoleyl methane sulfonate.[2]
Despite its availability as a chemical entity, a thorough investigation has revealed a complete absence of published scientific literature detailing any in vivo applications, preclinical studies, or biological effects of this compound. The search for experimental data, including efficacy, toxicology, pharmacokinetics, and mechanism of action, yielded no relevant results for this specific compound.
The available research on related compounds focuses on short-chain alkyl methanesulfonates, such as Methyl Methanesulfonate (B1217627) (MMS) and Ethyl Methanesulfonate (EMS).[3][4][5][6][7][8][9] These are well-documented as potent DNA alkylating agents and are used experimentally as mutagens.[4][5][7][9] However, the biological activities of these small, water-soluble molecules cannot be extrapolated to the long-chain lipid structure of this compound.
Conclusion
Due to the lack of available data in the public domain, it is not possible to provide the requested Application Notes, Experimental Protocols, quantitative data tables, or signaling pathway diagrams for this compound. No studies were found that would form the basis for such a document.
Researchers interested in the in vivo applications of this compound would need to conduct foundational, exploratory studies to determine its biological properties and potential uses.
References
- 1. larodan.com [larodan.com]
- 2. larodan.com [larodan.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 6. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palmitelaidyl Methane Sulfonate for Targeted Drug Delivery
A thorough review of scientific literature and chemical databases reveals no current application or established protocols for the use of Palmitelaidyl Methane Sulfonate in targeted drug delivery.
Our comprehensive search for "this compound" primarily yielded its chemical identification (CAS 1192259-25-8), indicating it is a methanesulfonate (B1217627) ester of palmitelaidyl alcohol.[1] However, we found no scientific publications, patents, or experimental data detailing its synthesis, formulation, or application as a vehicle for targeted drug delivery.
The search results did provide safety and handling information for related alkyl methanesulfonate compounds, such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS).[2][3] It is crucial to note that these are potent alkylating agents with documented mutagenic and carcinogenic properties, used in cancer research and to induce mutations in genetic studies.[3][4][5] Given the reactivity of the methanesulfonate group, the use of a molecule like this compound in a drug delivery context would require significant investigation to ensure its stability and lack of off-target alkylating activity, which could pose serious safety concerns.
Alternative Approaches for Lipid-Based Targeted Drug Delivery
While this compound itself does not appear to be a tool for targeted drug delivery, the user's interest in a lipid-like molecule for this purpose points toward the well-established and highly researched field of lipid-based and polymer-based nanoparticles. These systems are at the forefront of advanced drug delivery and are designed to improve the therapeutic index of drugs by increasing their concentration at the site of action while minimizing systemic toxicity.[6]
For researchers, scientists, and drug development professionals interested in this area, we provide the following general application notes and protocols for two of the most common and effective nanoparticle platforms: Liposomes and Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles .
Application Note 1: Liposomal Formulations for Targeted Drug Delivery
Introduction: Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs make them excellent candidates for targeted drug delivery. Surface modification with targeting ligands (e.g., antibodies, peptides) can further enhance their accumulation in specific tissues or cells.
Data Presentation: Physicochemical Characterization of Drug-Loaded Liposomes
| Parameter | Method | Typical Specification | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 200 nm, PDI < 0.2 | Influences circulation time and tumor penetration (for cancer targeting) |
| Zeta Potential | Laser Doppler Velocimetry | -30 mV to +30 mV | Indicates colloidal stability; can influence interaction with cell membranes |
| Encapsulation Efficiency (%) | Spectrophotometry, HPLC | > 80% | Quantifies the amount of drug successfully loaded into the liposomes |
| Drug Release Profile | Dialysis Method | Sustained release over 24-48h | Determines the rate at which the drug is released from the carrier |
Experimental Protocol: Preparation of Doxorubicin-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Formation: Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous solution of the drug (e.g., Doxorubicin in a buffered solution) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).
-
Purification: Remove unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterization: Analyze the liposomes for particle size, zeta potential, and encapsulation efficiency as described in the table above.
Workflow for Liposome (B1194612) Preparation and Characterization
Caption: Workflow for liposome synthesis and analysis.
Application Note 2: PLGA Nanoparticles for Controlled Drug Release
Introduction: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for various medical applications. PLGA nanoparticles can encapsulate a wide range of drugs and provide sustained release over extended periods, making them suitable for chronic conditions and long-acting injectable formulations.[7]
Data Presentation: Characteristics of Drug-Loaded PLGA Nanoparticles
| Parameter | Method | Typical Specification | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.3 | Affects biodistribution and cellular uptake |
| Surface Morphology | Scanning/Transmission Electron Microscopy (SEM/TEM) | Spherical, smooth surface | Visual confirmation of nanoparticle formation and integrity |
| Drug Loading (%) | HPLC, UV-Vis Spectrophotometry | 1 - 10% (w/w) | Represents the weight percentage of the drug in the nanoparticle |
| In Vitro Release | Dialysis or Sample-and-Separate Method | Biphasic: initial burst followed by sustained release | Predicts the in vivo performance and release kinetics |
Experimental Protocol: Preparation of a Model Drug-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve PLGA and the hydrophobic model drug in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of PLGA nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the particles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant (e.g., trehalose (B1683222) or sucrose).
-
Characterization: Analyze the nanoparticles for size, morphology, drug loading, and in vitro release.
Signaling Pathway: Targeting Inflammatory Pathways with Nanoparticles
Nanoparticulate systems can be designed to target inflammatory cells, such as macrophages, which are key players in many chronic inflammatory diseases.[6] For instance, nanoparticles can deliver anti-inflammatory drugs that inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB pathway by a nanoparticle-delivered drug.
References
- 1. larodan.com [larodan.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. Phase I clinical trial of methylene dimethane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted drug-delivery approaches by nanoparticulate carriers in the therapy of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface modified cationic PLGA microparticles as long-acting injectable carriers for intra-articular small molecule drug delivery. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Palmitelaidyl Methane Sulfonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Palmitelaidyl Methane Sulfonate (PMS). The information is based on established principles of organic chemistry and data from related compounds, as specific literature on PMS is limited.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (PMS)?
A1: this compound is a methanesulfonate (B1217627) ester with a long, unsaturated alkyl chain. Its stability is influenced by two main factors: the methanesulfonate ester group and the carbon-carbon double bond in the palmitelaidyl chain. Methanesulfonic acid is a strong acid, making its esters (mesylates) generally stable but susceptible to nucleophilic attack, particularly hydrolysis under basic conditions.[1][2][3] The unsaturated palmitelaidyl chain is prone to oxidation. Overall, PMS should be handled with care to avoid exposure to high pH, strong nucleophiles, oxidizing agents, and prolonged exposure to heat and light. For optimal stability, it should be stored in a freezer.[4][5]
Q2: What are the likely degradation pathways for PMS?
A2: The two primary degradation pathways for PMS are hydrolysis of the methanesulfonate ester and oxidation of the palmitelaidyl chain's double bond.
-
Hydrolysis: The ester linkage can be cleaved by water, a reaction that is significantly accelerated by the presence of bases (alkaline hydrolysis) or, to a lesser extent, acids. This will yield palmitelaidyl alcohol and methanesulfonic acid.
-
Oxidation: The double bond in the C16:1 fatty alcohol chain is susceptible to oxidation by atmospheric oxygen or other oxidizing agents. This can lead to the formation of various oxidation products, including epoxides, aldehydes, and carboxylic acids, potentially leading to chain cleavage.
Q3: What are the visible signs of PMS degradation?
A3: Degradation of PMS may not always be visually apparent. However, you might observe:
-
Changes in the physical appearance of the sample (e.g., discoloration, precipitation).
-
The appearance of new peaks and a decrease in the parent compound peak when analyzed by chromatography (e.g., HPLC, GC).
-
A shift in pH of the solution if hydrolysis occurs, liberating methanesulfonic acid.
Q4: How can I prevent the degradation of PMS during storage and experiments?
A4: To minimize degradation:
-
Storage: Store PMS in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at freezer temperatures (-20°C or below) to slow down both hydrolysis and oxidation.[4][5]
-
Handling: Minimize exposure to air and moisture. Use anhydrous solvents when possible.
-
pH Control: Avoid basic conditions. If working in aqueous solutions, use buffers to maintain a neutral or slightly acidic pH.
-
Antioxidants: For applications where oxidation is a concern, consider the addition of a suitable antioxidant (e.g., BHT, tocopherol), ensuring it does not interfere with your experiment.
-
Light Protection: Store in an amber vial or protect from light to prevent photo-oxidation.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpected experimental results or loss of bioactivity | Degradation of PMS leading to lower effective concentration or formation of interfering byproducts. | 1. Verify Compound Integrity: Analyze your stock solution and samples using a suitable analytical method (e.g., HPLC-MS, GC-MS) to check for the presence of the parent compound and any degradation products. 2. Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. 3. Review Experimental Conditions: Ensure your experimental buffer is not at a high pH and that you are not inadvertently introducing oxidizing agents. |
| Precipitate forms in aqueous solution | PMS has limited water solubility, and degradation products (like the fatty alcohol) may be less soluble. | 1. Use of Co-solvents: Consider using a water-miscible organic co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the solvent is compatible with your experimental system. 2. Formulation: Investigate the use of surfactants or liposomal formulations to improve aqueous dispersibility. |
| Inconsistent results between experimental batches | Variability in the stability of PMS stock solutions or different rates of degradation under slightly different experimental conditions. | 1. Standardize Solution Preparation: Prepare and handle all stock solutions in a consistent manner. 2. Implement Stability Testing: For critical applications, perform a preliminary stability test of PMS under your specific experimental conditions (time, temperature, medium) to understand its degradation kinetics. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol provides a framework for assessing the stability of PMS under various conditions.
Objective: To determine the rate of degradation of PMS under specific pH, temperature, and solvent conditions.
Materials:
-
This compound (PMS)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Solvents of interest (e.g., water, ethanol, DMSO)
-
HPLC or GC system with a suitable detector (e.g., MS, ELSD)
-
Incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of PMS in a suitable anhydrous organic solvent (e.g., acetonitrile (B52724) or chloroform).
-
Sample Preparation:
-
Dilute the stock solution into the different test conditions (e.g., buffers of varying pH, different solvents) to a final known concentration.
-
Prepare multiple replicates for each condition and time point.
-
-
Incubation:
-
Store the prepared samples under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
-
Protect samples from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench any reaction if necessary (e.g., by neutralizing the pH or adding a quenching agent).
-
Analyze the samples by a validated chromatographic method to quantify the remaining percentage of PMS.
-
-
Data Analysis:
-
Plot the percentage of remaining PMS against time for each condition.
-
Determine the degradation rate and half-life (t½) under each condition.
-
Protocol 2: Identification of Degradation Products
Objective: To identify the major degradation products of PMS.
Materials:
-
Degraded samples of PMS (from Protocol 1)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Reference standards for expected degradation products (if available), e.g., palmitelaidyl alcohol, methanesulfonic acid.
Methodology:
-
Sample Preparation: Use the degraded samples from the stability study, particularly those showing significant degradation.
-
LC-MS/GC-MS Analysis:
-
Inject the samples into the LC-MS or GC-MS system.
-
Separate the components using an appropriate chromatographic method.
-
Acquire mass spectra for the parent compound and any new peaks that appear in the chromatogram.
-
-
Structure Elucidation:
-
Compare the mass spectra of the degradation products with the mass spectrum of the parent compound to identify fragment losses that suggest structural changes.
-
Propose structures for the degradation products based on their mass-to-charge ratio and fragmentation patterns. For example, the loss of the methanesulfonyl group (-SO2CH3) would indicate hydrolysis. The addition of oxygen atoms would suggest oxidation.
-
If reference standards are available, compare their retention times and mass spectra to confirm the identity of the degradation products.
-
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Potential oxidation pathways for the unsaturated chain of PMS.
References
- 1. [PDF] The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Semantic Scholar [semanticscholar.org]
- 2. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Selective Hydrolysis of Methanesulfonate Esters - American Chemical Society - Figshare [acs.figshare.com]
- 4. larodan.com [larodan.com]
- 5. larodan.com [larodan.com]
Technical Support Center: Optimizing Palmitelaidyl Methane Sulfonate Reaction Conditions
Welcome to the technical support center for the synthesis and optimization of Palmitelaidyl Methane Sulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for this specific reaction. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the success of your experiments.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for long-chain unsaturated alcohol mesylation.
Synthesis of this compound
The following protocol details the reaction of Palmitelaidyl alcohol (9E-Hexadecen-1-ol) with methanesulfonyl chloride to yield this compound.
Materials:
-
Palmitelaidyl alcohol (9E-Hexadecen-1-ol)
-
Methanesulfonyl chloride (MsCl)
-
Pyridine (B92270) (dry)
-
Chloroform (B151607) (dry)
-
Diethyl ether
-
0.5 N Hydrochloric acid (HCl), cold
-
0.5 N Sodium bicarbonate (NaHCO₃), cold
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethanol (B145695) (absolute)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve Palmitelaidyl alcohol in dry pyridine and freshly distilled chloroform.
-
Cooling: Chill the solution in an ice bath.
-
Addition of Methanesulfonyl Chloride: Add a solution of methanesulfonyl chloride in dry chloroform dropwise to the alcohol solution over one hour while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to stir for an additional four hours at room temperature.
-
Workup:
-
Add ice-cold water and diethyl ether to the reaction mixture.
-
Transfer the mixture to a separatory funnel. The organic layer should be washed twice with cold 0.5 N HCl, followed by a wash with cold 0.5 N sodium bicarbonate.[1]
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under vacuum using a rotary evaporator.[1]
-
Purification: Dissolve the crude product in absolute ethanol and crystallize at -20°C to obtain pure this compound.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Palmitelaidyl alcohol | |
| Reagents | Methanesulfonyl chloride, Pyridine | [1] |
| Solvent | Chloroform | [1] |
| Reaction Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 5 hours | [1] |
| Purification Method | Crystallization from Ethanol | [1] |
| Expected Yield | ~90% (based on oleyl methanesulfonate (B1217627) synthesis) | [1] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents or glassware: Methanesulfonyl chloride is highly sensitive to moisture and will hydrolyze. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient time or low temperature. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or allowing it to stir at room temperature for longer. | |
| 3. Degradation of methanesulfonyl chloride: The reagent may have degraded if not stored properly. | 3. Use a fresh bottle of methanesulfonyl chloride or distill it before use. | |
| Formation of Side Products | 1. Alkyl chloride formation: This is a common side reaction in mesylation. | 1. Use methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride to eliminate the source of the chloride ion. |
| 2. Reaction with the double bond: Although less common, the methanesulfonyl chloride could potentially react with the alkene. | 2. Maintain a low reaction temperature during the addition of methanesulfonyl chloride. | |
| Difficulty in Product Purification | 1. Oily product that won't crystallize: The product may be impure. | 1. Ensure the workup was thorough to remove all acidic and basic impurities. Consider purification by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) solvent system. |
| 2. Product is not soluble in ethanol for crystallization: The long alkyl chain may affect solubility. | 2. Try a different solvent system for crystallization, such as a mixture of hexane and diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to perform the reaction under anhydrous conditions?
A1: Methanesulfonyl chloride is highly reactive towards water. Any moisture present in the reaction will lead to the hydrolysis of methanesulfonyl chloride to methanesulfonic acid, which will not react with the alcohol, thereby reducing the yield of the desired product.
Q2: What is the role of pyridine in this reaction?
A2: Pyridine serves two main purposes. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction. Secondly, it can act as a nucleophilic catalyst.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at different time points and spot them on a TLC plate. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot will indicate the progress of the reaction.
Q4: Is it possible to use a different base instead of pyridine?
A4: Yes, other non-nucleophilic tertiary amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be used. The choice of base may influence the reaction rate and side product formation.
Q5: What are the safety precautions I should take when working with methanesulfonyl chloride?
A5: Methanesulfonyl chloride is corrosive, a lachrymator (causes tearing), and toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low product yield.
Reaction Mechanism Overview
Caption: Simplified overview of the mesylation reaction mechanism.
References
Troubleshooting Palmitelaidyl methane sulfonate insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Palmitelaidyl methane (B114726) sulfonate insolubility during their experiments.
Troubleshooting Guide
Problem: Precipitate Formation Upon Addition to Aqueous Buffers or Media
Possible Cause 1: Low Aqueous Solubility
Palmitelaidyl methane sulfonate, as a long-chain fatty acid derivative, has inherently low solubility in aqueous solutions.
Solution:
-
Solvent Selection: Utilize a water-miscible organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for this purpose.[1][2]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (up to 37°C) or brief sonication.[3]
-
Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent to create intermediate stocks.
-
Final Dilution: Add the final aliquot of the organic stock solution to your aqueous buffer or cell culture medium with vigorous mixing. It is crucial to add the compound stock to the aqueous solution and not the other way around to facilitate rapid dispersion.[3] The final concentration of the organic solvent should be kept to a minimum, typically below 1% (v/v), to avoid solvent-induced artifacts or cytotoxicity.[4]
Possible Cause 2: Temperature Effects
The temperature of the aqueous solution can influence the solubility of lipid-based compounds.
Solution:
-
Pre-warming: Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution.
-
Maintain Temperature: If possible, maintain the solution at a stable temperature during the experiment to prevent the compound from coming out of solution.
Possible Cause 3: Salt Concentration and pH
The ionic strength and pH of the aqueous solution can affect the solubility of the compound.
Solution:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer may improve solubility.[3]
-
Test Different Buffers: If insolubility persists, consider testing different buffer systems with varying salt concentrations.
Problem: Compound Adheres to Plasticware
Possible Cause: Hydrophobic Interactions
Lipophilic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in solution.
Solution:
-
Use of Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips.
-
Glassware: Where compatible with the experimental workflow, consider using silanized glassware to minimize adsorption.
-
Inclusion of a Carrier Protein: Incorporating a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can help to keep the compound in solution and reduce its interaction with plastic surfaces.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on its lipid nature, high-purity, anhydrous DMSO or ethanol are the recommended solvents for preparing a concentrated stock solution.[1][2]
Q2: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture experiment?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in your cell culture medium should generally not exceed 1% (v/v).[4] However, it is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell type and assay.
Q3: My compound precipitates even when I use a low final solvent concentration. What else can I try?
A3: If precipitation still occurs, consider using a carrier protein such as fatty acid-free BSA.[1][5] A common method involves complexing the lipid with BSA before adding it to the cell culture medium. This can improve solubility and facilitate cellular uptake.
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming to 37°C can aid in the initial dissolution in an organic solvent and when diluting into an aqueous buffer.[3] However, excessive or prolonged heating should be avoided as it may degrade the compound. For fatty acids, heating up to 70°C has been used, but temperatures above 50°C can cause albumin to aggregate if it is being used.[1]
Q5: How should I store my this compound stock solution?
A5: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
Data Presentation
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Purity | Common Starting Concentration | Notes |
| DMSO | ≥99.7% Anhydrous | 10-50 mM | Hygroscopic, store properly. |
| Ethanol | ≥99.5% | 10-50 mM | Can be cytotoxic at higher concentrations.[1] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Precipitation in Aqueous Solution | Low Solubility | Prepare a concentrated stock in DMSO/ethanol; use serial dilution and vigorous mixing. |
| Temperature | Pre-warm aqueous solutions to 37°C. | |
| pH/Ionic Strength | Test different buffers or adjust pH.[3] | |
| Adherence to Plasticware | Hydrophobicity | Use low-binding plastics or silanized glass; consider using a BSA carrier. |
| Cell Viability Issues | Solvent Toxicity | Keep final solvent concentration <1%; run vehicle controls.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 318.52 g/mol ) using an analytical balance.
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (L) = (Mass (g) / 318.52 ( g/mol )) / 0.010 (mol/L)
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes in a water bath sonicator.[3]
-
Storage: Store the 10 mM stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of Working Dilutions in Cell Culture Medium
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution: Pre-warm your cell culture medium (containing serum, if applicable) to 37°C.
-
Final Dilution Step: Add a small volume of the appropriate DMSO intermediate stock to the pre-warmed cell culture medium to achieve the desired final concentration. It is critical to add the DMSO stock to the aqueous medium while vortexing or pipetting vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation.[3]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is consistent across all experimental conditions and is at a level that does not affect your cells (typically ≤ 0.1% for sensitive assays, but up to 1% may be tolerated). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Protocol 3: Solubilization using Bovine Serum Albumin (BSA)
-
Prepare Lipid Film: In a glass tube, add the desired amount of this compound from a stock solution in a volatile solvent like methanol (B129727) or chloroform. Evaporate the solvent under a stream of nitrogen to create a thin lipid film on the wall of the tube.[5]
-
Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in your desired aqueous buffer or serum-free medium (e.g., 4 mg/mL). Warm this solution to 37°C.[5]
-
Complexation: Add the warm BSA solution to the glass tube containing the lipid film.[5]
-
Incubation and Mixing: Incubate the mixture for 30-60 minutes at 37°C. Vortex or sonicate periodically to ensure the lipid is fully complexed with the BSA.[5] The solution may appear slightly hazy.
-
Final Dilution: This lipid-BSA complex can then be added to your cell culture medium to achieve the desired final concentration.
Visualizations
Caption: A typical experimental workflow for preparing this compound solutions.
Caption: A logical troubleshooting workflow for addressing insolubility issues.
Caption: A hypothetical signaling pathway involving this compound.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
Technical Support Center: Off-Target Effects of Methanesulfonate Alkylating Agents
Disclaimer: Direct experimental data on the off-target effects of Palmitelaidyl methane (B114726) sulfonate is limited in publicly available scientific literature. This guide provides information based on the well-characterized off-target effects of related methanesulfonate (B1217627) alkylating agents, such as Methyl methanesulfonate (MMS) and Ethyl methanesulfonate (EMS). These compounds share a common reactive group and are known to exert their primary effects through the alkylation of nucleic acids and proteins. Researchers working with Palmitelaidyl methane sulfonate should consider these potential off-target effects in their experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of methanesulfonate alkylating agents?
A1: The primary and most well-documented off-target effect of methanesulfonate alkylating agents is genotoxicity. These compounds are potent mutagens and clastogens, meaning they can induce gene mutations and chromosomal damage. This is due to their ability to transfer a methyl or ethyl group to nucleophilic sites on DNA bases.
Q2: How do methanesulfonate alkylating agents cause DNA damage?
A2: Methanesulfonates act as alkylating agents, covalently attaching alkyl groups to DNA. The primary targets are the nitrogen and oxygen atoms on DNA bases. For instance, Methyl methanesulfonate (MMS) predominantly methylates guanine (B1146940) at the N7 position and adenine (B156593) at the N3 position. This alkylation can lead to base mispairing during DNA replication, resulting in point mutations, typically G:C to A:T transitions. It can also lead to the formation of apurinic/apyrimidinic (AP) sites, which are breaks in the DNA backbone.
Q3: What cellular pathways are activated in response to DNA damage by these agents?
A3: Cells have evolved sophisticated DNA repair mechanisms to counteract the damage caused by alkylating agents. The primary pathway involved in repairing the lesions induced by methanesulfonates is the Base Excision Repair (BER) pathway. BER enzymes recognize and remove the damaged base, creating an AP site, which is then further processed to restore the correct DNA sequence. If the damage is extensive, it can lead to the activation of cell cycle checkpoints and, in severe cases, apoptosis (programmed cell death).
Q4: Are there potential non-DNA-related off-target effects?
A4: While DNA is the primary target, methanesulfonate alkylating agents can also react with other nucleophiles in the cell, including amino acids in proteins. This can lead to protein inactivation and cellular stress. However, the genotoxic effects are generally considered the most significant and well-characterized off-target effects.
Troubleshooting Guides
Problem 1: High background mutation frequency in control samples in a bacterial reverse mutation assay (Ames test).
-
Possible Cause 1: Contamination of bacterial strains.
-
Solution: Ensure the use of fresh, authenticated bacterial tester strains. Streak for single colonies to ensure purity before starting the assay.
-
-
Possible Cause 2: Mutagenic components in the growth medium or S9 mix.
-
Solution: Test each batch of media and S9 mix for sterility and the absence of mutagenic activity before use in experiments.
-
-
Possible Cause 3: Spontaneous mutations.
Problem 2: Inconsistent results in the in vivo comet assay.
-
Possible Cause 1: Variability in cell lysis or electrophoresis conditions.
-
Solution: Strictly adhere to a standardized protocol for lysis and electrophoresis times, voltage, and temperature.[3] Small variations in these parameters can significantly impact comet tail length.
-
-
Possible Cause 2: High levels of DNA damage in control animals.
-
Solution: Ensure that control animals are healthy and free from infections or other stressors that could induce DNA damage. Handle tissues gently during processing to minimize mechanical DNA damage.
-
-
Possible Cause 3: Subjectivity in comet scoring.
-
Solution: Use automated scoring software to ensure objective and consistent analysis of comet images. If manual scoring is necessary, ensure the scorer is blinded to the treatment groups.
-
Problem 3: No significant increase in mutations or DNA damage at expected effective concentrations.
-
Possible Cause 1: Instability of the methanesulfonate compound.
-
Solution: Prepare fresh solutions of the alkylating agent immediately before use. These compounds can be sensitive to hydrolysis.
-
-
Possible Cause 2: Inefficient delivery to the target cells or tissues.
-
Solution: For in vitro assays, ensure proper mixing and incubation times. For in vivo studies, consider the route of administration and the pharmacokinetic properties of the compound.
-
-
Possible Cause 3: Rapid and efficient DNA repair.
-
Solution: Consider using shorter exposure times or co-treatment with inhibitors of DNA repair pathways (e.g., PARP inhibitors) to enhance the detection of DNA damage.
-
Data Presentation
Table 1: Genotoxicity of Methyl Methanesulfonate (MMS) in Male F344 Rats (4-day oral administration) [4]
| Dose (mg/kg bw/day) | Hemoglobin Adduct Level (relative units) | N7-Methylguanine in Liver DNA (adducts/10^6 nucleotides) | Micronucleated Reticulocytes (%) |
| 0 | 1.0 | 0.5 | 0.2 |
| 0.5 | 1.5 | 1.2 | 0.2 |
| 1 | 2.1 | 2.5 | 0.3 |
| 5 | 10.8 | 15.6 | 0.4 |
| 25 | 52.3 | 78.9 | 1.5 |
| 50 | 105.1 | 155.4 | 3.2 |
Table 2: Genotoxicity of Ethyl Methanesulfonate (EMS) in Male gpt-delta Transgenic Mice (28-day oral administration) [5]
| Dose (mg/kg/day) | gpt Mutant Frequency in Liver (x 10^-6) | gpt Mutant Frequency in Lung (x 10^-6) | Micronucleated Reticulocytes (%) |
| 0 | 8 | 10 | 0.15 |
| 5 | 12 | 15 | 0.20 |
| 10 | 25 | 32 | 0.35 |
| 25 | 68 | 85 | 0.90 |
| 50 | 150 | 185 | 2.10 |
| 100 | 320 | 410 | 4.50 |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This assay assesses the ability of a chemical to induce reverse mutations at a specific locus in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Top agar (B569324) (0.6% agar, 0.5% NaCl) supplemented with a trace amount of histidine and biotin
-
Minimal glucose agar plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., sodium azide (B81097) for TA1535, 2-nitrofluorene (B1194847) for TA98)
-
S9 fraction (for metabolic activation) and cofactors (NADP, G6P)
Procedure:
-
Prepare overnight cultures of the tester strains in nutrient broth.
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or control).
-
For assays requiring metabolic activation, add 0.5 mL of S9 mix to the top agar.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the solvent control indicates a mutagenic effect.[6][7]
In Vivo Alkaline Comet Assay
This assay detects DNA strand breaks and alkali-labile sites in individual cells from animal tissues.
Materials:
-
Treated and control animals
-
Cold, fresh mincing buffer (e.g., PBS with 20 mM EDTA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Microscope slides pre-coated with normal melting point agarose (B213101)
-
Low melting point agarose
Procedure:
-
Euthanize the animal and immediately excise the target tissue.
-
Mince the tissue in cold mincing buffer to obtain a single-cell suspension.
-
Mix a small volume of the cell suspension with molten low melting point agarose at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify on a cold plate.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Transfer the slides to an electrophoresis tank filled with cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides and neutralize them with neutralization buffer.
-
Stain the DNA and visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.[8][9]
Mandatory Visualizations
Caption: Mechanism of DNA damage and repair following exposure to methanesulfonate alkylating agents.
References
- 1. The Ames Test Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-Response for Multiple Biomarkers of Exposure and Genotoxic Effect Following Repeated Treatment of Rats with the Alkylating Agents, MMS and MNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Minimizing cytotoxicity of Palmitelaidyl methane sulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Palmitelaidyl methane (B114726) sulfonate. The focus is on minimizing and managing its potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is Palmitelaidyl methane sulfonate and what is its expected mechanism of action?
A1: this compound is an alkylating agent. Like other methane sulfonates, it is presumed to exert its cytotoxic effects by transferring its alkyl group to nucleophilic sites on cellular macromolecules, primarily DNA. This alkylation can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death. The long palmitelaidyl alkyl chain may influence its solubility, membrane permeability, and interactions with cellular components compared to short-chain alkylating agents.
Q2: What are the common reasons for observing higher-than-expected cytotoxicity in my experiments?
A2: Higher-than-expected cytotoxicity can stem from several factors:
-
Compound Stability: this compound may be unstable in certain solvents or culture media, leading to the formation of more toxic byproducts.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to alkylating agents due to differences in their DNA repair capacities and other cellular mechanisms.
-
Incorrect Concentration: Errors in calculating or preparing the dilutions of the compound can lead to the use of a higher effective concentration than intended.
Q3: How can I reduce the off-target cytotoxicity of this compound in my cell cultures?
A3: Minimizing off-target cytotoxicity is crucial for obtaining meaningful experimental results. Consider the following strategies:
-
Co-treatment with Antioxidants: Antioxidants like N-acetylcysteine (NAC) and melatonin (B1676174) have been shown to protect cells from the damaging effects of some alkylating agents.[1] They can scavenge reactive oxygen species (ROS) that may be generated as a secondary effect of cellular stress and can also have direct protective effects.[2][3]
-
Optimization of Exposure Time: Reducing the duration of exposure to the compound can sometimes lessen the damage to cells while still allowing for the observation of the desired biological effect.
-
Use of Serum-Free Media for Treatment: For short-term treatments, using serum-free media can reduce potential interactions between the compound and serum components, leading to more consistent results.
Q4: My cytotoxicity assay results are inconsistent. What are the common causes and how can I troubleshoot this?
A4: Inconsistent results in cytotoxicity assays are a common issue. Here are some troubleshooting tips:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.
-
Edge Effects in Multi-well Plates: The outer wells of a plate are prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Assay Interference: If you are using a colorimetric or fluorometric assay, the compound itself might interfere with the readings. Always include a control of the compound in cell-free media to check for this.
-
Incomplete Solubilization: In assays like the MTT assay, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.
Troubleshooting Guides
Problem 1: High Background Signal in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Contamination | Regularly check cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Compound Precipitation | Visually inspect the culture media for any signs of compound precipitation. If observed, try a different solvent or a lower concentration. |
| Phenol (B47542) Red Interference | The phenol red in some culture media can interfere with colorimetric assays. Use phenol red-free media for the duration of the assay. |
Problem 2: Low Signal or No Dose-Response in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Low Cell Seeding Density | Optimize the number of cells seeded per well to ensure the signal is within the linear range of the assay. |
| Compound Inactivity | Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment. |
| Resistant Cell Line | The chosen cell line may have high levels of DNA repair enzymes (e.g., MGMT) or efficient drug efflux pumps, making it resistant to the compound. Consider using a different cell line or a known sensitive control. |
Quantitative Data Summary
Due to the limited availability of specific cytotoxicity data for this compound, the following tables provide data for related short-chain methane sulfonates (Methyl methanesulfonate (B1217627) - MMS and Ethyl methanesulfonate - EMS) as a reference. This data illustrates the cytotoxic potential of this class of compounds.
Table 1: Cytotoxicity of Methane Sulfonates in a Human Cell Line
| Compound | Cell Line | Assay | IC50 | Citation |
| Methyl methanesulfonate (MMS) | HeLa | Inhibition Assay | Data presented as a potentiation factor | [4] |
Note: The original data for MMS in HeLa cells was presented as a potentiation factor in the presence of a PARP inhibitor, highlighting the role of DNA repair in mitigating cytotoxicity. Direct IC50 values were not provided in the cited source.
Table 2: Example of Cytotoxicity Modulation by Melatonin
| Cytotoxic Agent | Cell Line | Co-treatment | IC50 of Cytotoxic Agent | Citation |
| Doxorubicin (B1662922) | Toledo (Diffuse Large B-Cell Lymphoma) | None | Not specified | [5] |
| Doxorubicin | Toledo (Diffuse Large B-Cell Lymphoma) | Melatonin (1 mM) | Increased cytotoxic effect observed | [5] |
Note: The study showed that melatonin enhanced the cytotoxic and pro-apoptotic activity of doxorubicin in this cancer cell line.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells in culture
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the assay reagents in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells in culture
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture dish or plate and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells promptly using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
References
- 1. Frontiers | Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 386692 - Potentiation factor, ratio of IC50 for methyl methanesulfonate to IC50 for methyl methanesulfonate with 200 uM drug for inhibition of human HeLa B cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of Melatonin Alone and in Combination with Doxorubicin and/or Dexamethasone on Diffuse Large B-Cell Lymphoma Cells in In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Long-Chain Alkyl Methanesulfonates
This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of long-chain alkyl methanesulfonates, such as Palmitoleoyl Methanesulfonate (B1217627). The information provided addresses common challenges and offers practical solutions to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for producing a long-chain alkyl methanesulfonate?
The synthesis of a long-chain alkyl methanesulfonate (mesylate) typically involves the reaction of a long-chain fatty alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) (DCM) at reduced temperatures.[1][2]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in mesylation reactions can stem from several factors:
-
Moisture: Methanesulfonyl chloride is highly reactive towards water, which will consume the reagent and reduce the amount available for the reaction with the alcohol.[2]
-
Reagent Quality: Degradation of methanesulfonyl chloride or the base can lead to incomplete reactions.[3]
-
Inadequate Stoichiometry: An insufficient amount of MsCl or base will result in an incomplete conversion of the starting alcohol. A molar excess of the reagents is often recommended.[3]
-
Side Reactions: The formation of byproducts, such as the corresponding alkyl chloride, can lower the yield of the desired mesylate.[1]
Q3: What side products should I be aware of, and how can they be minimized?
The most common side product is the corresponding alkyl chloride.[1] This can be minimized by using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride.[1] Additionally, careful control of the reaction temperature and the choice of a non-nucleophilic base can help reduce the formation of other byproducts. A post-derivatization cleanup, such as a wash with water or a saturated sodium bicarbonate solution, is effective in removing reagent-related artifacts.[3]
Q4: How does the choice of base affect the reaction?
The base plays a crucial role in scavenging the HCl produced during the reaction. Common bases include triethylamine, pyridine, and diisopropylethylamine (DIPEA).[4] The choice of base can influence the reaction rate and the profile of side products. It is important that the base is non-nucleophilic to avoid it reacting with the methanesulfonyl chloride.
Q5: Is an aqueous workup suitable for purifying my product?
Yes, mesylates are generally stable to aqueous workup procedures.[5] A typical workup involves washing the reaction mixture with water, dilute acid (like 10% HCl), and a saturated sodium bicarbonate solution to remove excess base, salts, and other water-soluble impurities.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture in reagents or glassware.2. Degraded methanesulfonyl chloride.3. Incorrect reaction temperature. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality reagents.2. Use freshly opened or properly stored methanesulfonyl chloride.3. Perform the reaction at a low temperature (0°C to -10°C) to control reactivity.[6] |
| Incomplete Reaction (Starting material remains) | 1. Insufficient methanesulfonyl chloride or base.2. Short reaction time. | 1. Use a slight molar excess of both methanesulfonyl chloride (e.g., 1.1 to 1.2 equivalents) and the base (e.g., 1.5 equivalents).[4]2. Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting alcohol is consumed. |
| Presence of Alkyl Chloride Byproduct | Formation of alkyl chloride from the alcohol. | 1. Consider using methanesulfonic anhydride in place of methanesulfonyl chloride.[1]2. Carefully control the reaction temperature and use a non-nucleophilic base. |
| Difficult Product Isolation | Product is not separating well during workup. | 1. Ensure the organic layer is thoroughly washed to remove impurities.2. If the product is polar, back-extract the aqueous layers with the organic solvent to recover any dissolved product.[5] |
Experimental Protocols
General Protocol for Mesylation of a Long-Chain Fatty Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Long-chain fatty alcohol (e.g., Palmitoleyl alcohol)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ice water, cold 10% HCl, saturated sodium bicarbonate solution, and brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the long-chain fatty alcohol in anhydrous DCM to make an approximately 0.2M solution in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the reaction mixture to between 0°C and -10°C using an ice-salt bath.[6]
-
Slowly add methanesulfonyl chloride (1.1 to 1.2 equivalents) dropwise to the stirred solution over 5-10 minutes.[4][6]
-
Continue stirring the reaction mixture at this temperature for an additional 15-30 minutes, monitoring the reaction progress by TLC.[6]
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with ice water, cold 10% HCl, saturated sodium bicarbonate solution, and finally with brine.[4][6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography if necessary.
Quantitative Data for Reaction Optimization
| Parameter | Condition 1 (Standard) | Condition 2 (For sensitive substrates) | Condition 3 (Alternative Reagent) |
| Alcohol Concentration | ~0.2 M in DCM | ~0.1 M in DCM | ~0.2 M in DCM |
| Sulfonylating Agent | Methanesulfonyl Chloride (1.2 eq) | Methanesulfonyl Chloride (1.1 eq) | Methanesulfonic Anhydride (1.2 eq) |
| Base | Triethylamine (1.5 eq) | Pyridine (2.0 eq) | Triethylamine (1.5 eq) |
| Temperature | 0 °C | -10 °C to -20 °C | 0 °C |
| Reaction Time | 30-60 min | 1-2 hours | 30-60 min |
| Expected Outcome | Good yield, potential for alkyl chloride byproduct. | Milder conditions, potentially slower reaction. | Higher yield of mesylate, no alkyl chloride formation.[1] |
Visualizations
General Workflow for Mesylation Reaction
Caption: Workflow for the synthesis and purification of a long-chain alkyl methanesulfonate.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in mesylation reactions.
References
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Palmitoleoyl Methane Sulfonate Purification
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Palmitoleoyl Methane Sulfonate (PMS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Palmitoleoyl Methane Sulfonate?
The synthesis of PMS from palmitoleoyl alcohol and methanesulfonyl chloride can result in several impurities. The most common include unreacted palmitoleoyl alcohol, residual methanesulfonyl chloride, and by-products such as palmitoleoyl chloride. The presence of water can also lead to the hydrolysis of the product back to the alcohol.
Q2: Which chromatographic technique is most effective for purifying PMS?
For the purification of PMS, normal-phase column chromatography is typically the most effective method. A silica (B1680970) gel stationary phase with a non-polar mobile phase, such as a hexane (B92381)/ethyl acetate (B1210297) gradient, can efficiently separate the non-polar PMS from more polar impurities like the starting alcohol.
Q3: What is the expected stability of Palmitoleoyl Methane Sulfonate under standard laboratory conditions?
Palmitoleoyl Methane Sulfonate is a sulfonate ester and is generally stable under anhydrous conditions. However, it is susceptible to hydrolysis back to palmitoleoyl alcohol in the presence of water or strong nucleophiles. For long-term storage, it is recommended to keep the compound in a desiccated, inert atmosphere at low temperatures (-20°C).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification and handling of Palmitoleoyl Methane Sulfonate.
Issue 1: Low Yield After Column Chromatography
Symptoms:
-
The final mass of the purified PMS is significantly lower than theoretically expected.
-
TLC analysis of the column fractions shows smearing or tailing of the product spot.
Possible Causes and Solutions:
| Cause | Solution |
| Product Adsorption to Silica Gel | The slightly polar sulfonate group can interact with the acidic silica gel, leading to irreversible adsorption. To mitigate this, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the mobile phase. |
| Inappropriate Mobile Phase Polarity | If the mobile phase is not optimized, the product may not elute efficiently. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is recommended to ensure the clean elution of PMS. |
| Product Degradation on Column | Prolonged exposure to the acidic silica gel can cause degradation. Aim to run the column as quickly as possible without sacrificing separation efficiency. |
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of starting materials or by-products.
-
The melting point of the purified PMS is broad or lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution of Impurities | An impurity with a similar polarity to PMS may co-elute during chromatography. Optimize the mobile phase composition by trying different solvent systems (e.g., dichloromethane/methanol) to improve separation. |
| Incomplete Reaction | If the initial reaction did not go to completion, a significant amount of starting material will be present. Monitor the reaction progress by TLC to ensure full conversion before beginning the purification process. |
| Post-Purification Contamination | Contamination can occur from glassware or solvents. Ensure all equipment is thoroughly cleaned and dried, and use high-purity solvents for all purification steps. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of PMS
Objective: To purify crude Palmitoleoyl Methane Sulfonate using silica gel column chromatography.
Materials:
-
Crude PMS
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude PMS in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified PMS.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
Objective: To monitor the progress of the purification by analyzing column fractions.
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate)
-
Staining solution (e.g., potassium permanganate)
-
Capillary tubes
Procedure:
-
Spotting: Using a capillary tube, spot small amounts of the collected fractions onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: Once the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp or by staining.
-
Rf Calculation: Calculate the retention factor (Rf) for the product and any impurities to assess the purity of each fraction.
Visualizations
Caption: Troubleshooting workflow for PMS purification.
Caption: Hypothetical signaling pathway for PMS.
Technical Support Center: Troubleshooting Experiments with Phenylmethylsulfonyl Fluoride (PMSF)
A Note on Terminology: This guide focuses on Phenylmethylsulfonyl Fluoride (B91410) (PMSF), a widely used serine protease inhibitor. The term "Palmitelaidyl methane (B114726) sulfonate" as specified in the query is not a standard chemical name found in the scientific literature. It is presumed to be a potential variation or misspelling of PMSF, given the experimental context.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PMSF.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is PMSF and what is its primary function in experiments? | PMSF, or Phenylmethylsulfonyl Fluoride, is an irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin, as well as the cysteine protease papain.[1] Its main role is to prevent the degradation of proteins of interest by these proteases during procedures like cell lysis and protein purification.[1][2] |
| How does PMSF inhibit proteases? | PMSF specifically binds to the active site serine residue of a serine protease, causing sulfonation of the hydroxyl group. This modification is irreversible and renders the enzyme inactive.[2] |
| Is PMSF soluble in aqueous buffers? | No, PMSF has very limited solubility in water and is highly unstable in aqueous solutions.[2][3] It is typically dissolved in an anhydrous solvent like ethanol, methanol, isopropanol, or acetone (B3395972) before being added to the experimental buffer.[1][4] |
| What is the half-life of PMSF in aqueous solution? | The half-life of PMSF in an aqueous solution is short, approximately 30 minutes at a pH of 8.[2] This instability necessitates that it be added to buffers immediately before use and potentially re-added during lengthy purification procedures.[2] |
| Is PMSF toxic? | Yes, PMSF is a cytotoxic and corrosive compound.[2][3] It is crucial to handle it with appropriate safety precautions, including wearing gloves (some labs recommend double-gloving) and working in a well-ventilated area.[3] Always follow your institution's safety and disposal guidelines.[3] |
| Can PMSF affect the activity of my protein of interest? | While PMSF is a relatively specific inhibitor of serine proteases, it is also a general electrophile.[4] There is a possibility, though considered a long shot by some experienced researchers, that it could react with exposed nucleophiles on a partially unfolded or unfolded protein.[4] |
| Are there alternatives to PMSF? | Yes, a common alternative is 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). AEBSF is more stable in aqueous solutions and is considered less toxic than PMSF.[3] However, PMSF is often favored for its rapid action and lower cost.[3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protein degradation is still observed after adding PMSF. | PMSF instability: PMSF rapidly degrades in aqueous buffers.[2][3] | Add PMSF to your lysis buffer immediately before starting the experiment. For long procedures, consider adding fresh PMSF at various steps. |
| Incorrect PMSF concentration: The concentration of PMSF may be too low to effectively inhibit all protease activity. | The typical working concentration for PMSF is between 0.1 and 1 mM. You may need to optimize this for your specific application. | |
| Presence of non-serine proteases: PMSF is not a broad-spectrum protease inhibitor. Other classes of proteases (e.g., metalloproteases, aspartic proteases) may be active. | Consider using a protease inhibitor cocktail that contains inhibitors for multiple protease classes. | |
| Precipitate forms after adding PMSF stock solution to the buffer. | Poor solubility of PMSF: The solvent used for the PMSF stock may not be miscible with the aqueous buffer, or the final concentration of the organic solvent may be too high. | Ensure your PMSF stock is fully dissolved. Add the stock solution dropwise to the buffer while vortexing to facilitate mixing. Consider using a different solvent for your stock solution (e.g., isopropanol, ethanol). |
| Unexpected changes in enzyme activity of the target protein. | Solvent effect: The organic solvent used to dissolve PMSF (e.g., ethanol, methanol) might be affecting your protein's activity.[4] | Run a control experiment where you add only the solvent to your sample to determine if it has an effect. Consider using a water-soluble alternative like AEBSF to avoid solvent-related issues.[4] |
| Off-target modification: Although rare, PMSF could potentially react with nucleophilic residues on your protein, especially if it is partially unfolded.[4] | If you suspect off-target effects, try purifying your protein in the absence of PMSF (if possible, by keeping samples at 4°C and working quickly) and compare its activity to the PMSF-treated protein.[4] | |
| Inconsistent results between experiments. | Inconsistent PMSF addition: The timing of PMSF addition relative to cell lysis can impact its effectiveness. | Standardize your protocol to ensure PMSF is added at the same point in every experiment. |
| Degraded PMSF stock solution: PMSF is hygroscopic and can degrade over time if not stored properly.[2] | Store PMSF powder in a desiccator, protected from light. Prepare fresh stock solutions regularly and store them at -20°C. |
Experimental Protocols
Preparation of PMSF Stock Solution
Objective: To prepare a concentrated stock solution of PMSF for addition to experimental buffers.
Materials:
-
Phenylmethylsulfonyl Fluoride (PMSF) powder
-
Anhydrous solvent (e.g., isopropanol, ethanol, methanol, or acetone)
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Work in a chemical fume hood due to the toxicity of PMSF.
-
Weigh out the desired amount of PMSF powder.
-
Add the appropriate volume of anhydrous solvent to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex or mix until the PMSF is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
General Protocol for Cell Lysis with PMSF
Objective: To lyse cells while preventing proteolytic degradation of the target proteins.
Materials:
-
Cell pellet
-
Lysis buffer (specific to your experimental needs)
-
PMSF stock solution (e.g., 100 mM in isopropanol)
-
Ice
-
Sonciator, dounce homogenizer, or other lysis equipment
Procedure:
-
Place the cell pellet and lysis buffer on ice.
-
Immediately before use, add the PMSF stock solution to the lysis buffer to achieve the desired final concentration (typically 0.1 - 1 mM). For example, add 10 µL of a 100 mM PMSF stock to 10 mL of lysis buffer for a final concentration of 0.1 mM.
-
Mix the buffer thoroughly by inverting the tube.
-
Resuspend the cell pellet in the PMSF-containing lysis buffer.
-
Proceed with your chosen cell lysis method (e.g., sonication, homogenization).
-
Keep the lysate on ice throughout the procedure to further minimize protease activity.
Visualizations
Caption: Experimental workflow for using PMSF during cell lysis and protein purification.
Caption: Troubleshooting logic for protein degradation when using PMSF.
References
Safe handling and disposal of Palmitelaidyl methane sulfonate
Disclaimer: No publicly available Safety Data Sheet (SDS) was found for Palmitelaidyl methane (B114726) sulfonate. The following information is based on the general properties of alkyl methanesulfonates and should be used as a preliminary safety guide only. Users must obtain and adhere to the substance-specific SDS provided by the supplier before handling this compound. The information provided here is not a substitute for a formal risk assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Palmitelaidyl methane sulfonate?
A: While specific data is unavailable for this compound, related short-chain alkyl methanesulfonates (e.g., methyl methanesulfonate (B1217627), ethyl methanesulfonate) are known to be toxic if swallowed, cause skin and eye irritation, and may cause allergic skin reactions. More severe potential hazards include the possibility of causing genetic defects, cancer, and damage to fertility or an unborn child. Therefore, it is crucial to handle this compound with extreme caution as a potentially hazardous substance.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A: Always work in a certified chemical fume hood.[1] Recommended PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard lab coat should be worn and kept buttoned.
-
Clothing: Full-length pants and closed-toe shoes are required.
Q3: How should I store this compound?
A: The supplier recommends storage in a freezer.[2][3] It should be kept in a tightly sealed container.[1]
Q4: What is the proper procedure for disposing of waste containing this compound?
A: All waste must be handled in accordance with local, state, and federal regulations.[4] Waste should be considered hazardous. Do not dispose of it down the drain.[1][5] Collect all waste in a designated, labeled, and sealed container for hazardous materials and consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Q5: What should I do in case of a spill?
A: For a small spill, absorb the material with inert absorbent paper or material (e.g., sand or vermiculite), place it in a sealed container for hazardous waste, and clean the affected area.[6] For larger spills, evacuate the area and contact your institution's EHS office immediately.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound won't dissolve | This compound is a lipid-like molecule and likely has poor solubility in aqueous solutions. | Try dissolving in an appropriate organic solvent such as ethanol, DMSO, or a chlorinated solvent. Gentle warming or sonication may aid dissolution. Always perform solubility tests on a small scale first. |
| Inconsistent experimental results | The compound may be unstable, particularly if exposed to moisture, which can hydrolyze the methanesulfonate group. | Store the compound under inert gas if possible. Prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. |
| Skin irritation or rash after handling | Inadequate PPE or accidental exposure. Alkyl methanesulfonates can be skin irritants and sensitizers. | Immediately wash the affected area with plenty of soap and water and seek medical advice. Review and improve handling procedures and PPE usage. |
Safety and Handling Data Summary
Note: The following table summarizes data for related, well-characterized alkyl methanesulfonates. This is for informational purposes only and may not reflect the properties of this compound.
| Hazard Category | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) |
| Acute Oral Toxicity | Toxic if swallowed | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation |
| Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye irritation |
| Sensitization | May cause an allergic skin reaction | May cause an allergic skin reaction |
| Germ Cell Mutagenicity | May cause genetic defects | May cause genetic defects |
| Carcinogenicity | May cause cancer[1] | May cause cancer |
| Reproductive Toxicity | Not classified | Suspected of damaging fertility or the unborn child |
Experimental Protocols & Workflows
General Handling Protocol for this compound
Caption: General workflow for safely handling this compound.
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
References
Validation & Comparative
Validating the Bioactivity of Palmitelaidyl Methane Sulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Palmitelaidyl methane (B114726) sulfonate's potential bioactivity against relevant lipid molecules. Due to the limited direct experimental data on Palmitelaidyl methane sulfonate, this guide focuses on the known bioactivities of its parent compound, palmitelaidic acid, and its structural isomers and saturated counterpart. This guide also considers the potential influence of the methane sulfonate functional group.
Introduction to this compound and Comparative Compounds
This compound is a derivative of palmitelaidic acid, a trans-monounsaturated fatty acid. Understanding its biological effects necessitates a comparative approach, examining its activity alongside key fatty acids that share structural similarities but exhibit distinct biological functions.
-
This compound: The subject of this guide, a C16:1 trans-fatty acid with a methane sulfonate group. Its bioactivity is largely uncharacterized.
-
Palmitelaidic Acid (16:1 n-7 trans): The parent compound of this compound. It is known to influence insulin (B600854) secretion.
-
Palmitoleic Acid (16:1 n-7 cis): The cis-isomer of palmitelaidic acid, recognized for its anti-inflammatory properties and beneficial metabolic effects.
-
Palmitic Acid (16:0): The saturated fatty acid counterpart, which is widely studied for its pro-inflammatory and lipotoxic effects.
Comparative Bioactivity Data
The following table summarizes the known effects of the comparative fatty acids on key biological pathways. Direct quantitative data for this compound is not currently available in the public domain.
| Compound | Target Receptor/Pathway | Reported Bioactivity | Quantitative Data (EC50) |
| Palmitelaidic Acid | GPR40, GPR120 | Augments glucose-stimulated insulin secretion (GSIS)[1] | Not available |
| Palmitoleic Acid | GPR40, GPR120 | Agonist; enhances GSIS, anti-inflammatory effects[2][3] | GPR120: 1-10 µM[2] |
| Palmitic Acid | GPR40, TLR4 | Agonist at GPR40, enhances GSIS acutely; pro-inflammatory via TLR4[4][5][6] | GPR40: ~1-100 µM (general range for fatty acids)[7][8] |
| Methane Sulfonates | DNA | Alkylating agents, potential for genotoxicity[9] | Not applicable |
Signaling Pathways and Experimental Workflows
The bioactivity of these lipids is often mediated through G-protein coupled receptors (GPCRs) on the cell surface, leading to downstream signaling cascades that regulate cellular responses such as insulin secretion and inflammation.
Figure 1. Simplified signaling pathway for fatty acid-induced insulin secretion.
Figure 2. Opposing effects of saturated and unsaturated fatty acids on macrophage inflammation.
Figure 3. General experimental workflow for assessing lipid bioactivity.
Experimental Protocols
G Protein-Coupled Receptor (GPCR) Activation Assay (Calcium Mobilization)
This protocol is designed to measure the activation of GPR40 and GPR120 by test compounds, which typically signals through an increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human GPR40 or GPR120.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (this compound, Palmitelaidic acid, Palmitoleic acid, Palmitic acid) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., a known agonist for the respective receptor).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target GPCR into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Assay: Place the plate in the microplate reader. Record a baseline fluorescence reading. Add the test compounds or control to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 values from the dose-response curves.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a test compound to potentiate insulin secretion from pancreatic beta-cells in response to glucose.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6) or isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
Test compounds.
-
Insulin ELISA kit.
Procedure:
-
Cell Culture/Islet Preparation: Culture MIN6 cells to confluence or isolate pancreatic islets from a suitable animal model.
-
Pre-incubation: Wash the cells/islets with KRBB containing low glucose and pre-incubate for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Treatment: Replace the pre-incubation buffer with KRBB containing low glucose with or without the test compound and incubate for 1 hour. Collect the supernatant.
-
Stimulation: Replace the buffer with KRBB containing high glucose with or without the test compound and incubate for 1 hour. Collect the supernatant.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells/islets. Compare the potentiation of GSIS by the different test compounds.
Macrophage Cytokine Release Assay
This protocol assesses the pro- or anti-inflammatory effects of test compounds on macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Cell culture medium (e.g., DMEM).
-
Lipopolysaccharide (LPS) as a pro-inflammatory stimulus.
-
Test compounds.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).
Procedure:
-
Cell Plating: Seed macrophages in 24-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with the test compounds for a specified period (e.g., 2-4 hours).
-
Stimulation: Add LPS to the wells (except for the unstimulated control) and incubate for a further period (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using ELISA kits.
-
Data Analysis: Compare the levels of cytokine release in response to LPS in the presence and absence of the test compounds.
Discussion and Future Directions
The available evidence suggests that the bioactivity of this compound is likely to be influenced by both its fatty acid backbone and the methane sulfonate group. The palmitelaidic acid structure suggests potential activity at GPR40 and GPR120, which could modulate insulin secretion and inflammatory responses. However, the methane sulfonate moiety introduces a potential for alkylating activity and associated genotoxicity, a critical consideration for any therapeutic development.[9]
Future research should focus on directly assessing the bioactivity of this compound using the protocols outlined above. Key experiments would include:
-
Quantitative GPR40 and GPR120 activation assays to determine the EC50 value of this compound and directly compare it to palmitelaidic acid, palmitoleic acid, and palmitic acid.
-
In vitro GSIS and macrophage cytokine release assays to confirm the functional consequences of any observed receptor activation.
-
Genotoxicity assays to evaluate the potential for DNA damage due to the methane sulfonate group.
By systematically comparing the bioactivity of this compound with its well-characterized fatty acid counterparts, researchers can gain a comprehensive understanding of its potential as a novel bioactive lipid and inform its future development for therapeutic applications.
References
- 1. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. greenwood.ru [greenwood.ru]
- 4. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evidence for the involvement of GPR40 and NADPH oxidase in palmitic acid-induced superoxide production and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitic acid and lipopolysaccharide induce macrophage TNFα secretion, suppressing browning regulators and mitochondrial respiration in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palmitelaidyl Methane Sulfonate and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Palmitelaidyl methane (B114726) sulfonate and other prominent classes of alkylating agents used in research and clinical settings. Due to the limited publicly available experimental data for Palmitelaidyl methane sulfonate, this comparison is based on the known properties of the methanesulfonate (B1217627) class of alkylating agents and contrasts them with other well-characterized groups.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy and a vital tool in biomedical research.[1] Their primary mechanism of action involves the transfer of an alkyl group to various nucleophilic sites on cellular macromolecules, most notably DNA.[1] This covalent modification of DNA can lead to base mispairing, strand breakage, and cross-linking, ultimately triggering cell cycle arrest and apoptosis.[2]
The diverse chemical structures of alkylating agents give rise to varied mechanisms of action, levels of reactivity, and cellular uptake, which in turn influence their therapeutic efficacy and toxicity profiles. This guide will explore these differences, with a focus on how this compound, as a representative of the methanesulfonate class, is positioned relative to other agents.
Chemical Structure Overview
A fundamental differentiator among alkylating agents is their chemical structure, which dictates their reactivity and biological activity.
| Alkylating Agent Class | General Structure | Key Features | Example(s) |
| Methanesulfonates | R-OSO2CH3 | Contains a methanesulfonyl group. The R-group for this compound is a long C16:1 fatty alcohol chain.[3][4] | This compound, Busulfan (B1668071), Methyl methanesulfonate (MMS)[5][6] |
| Nitrogen Mustards | RN(CH2CH2Cl)2 | Characterized by a bis(2-chloroethyl)amine (B1207034) functional group. | Cyclophosphamide, Melphalan, Chlorambucil |
| Nitrosoureas | R-N(NO)C(=O)NHR' | Contain a nitrosourea (B86855) moiety. | Carmustine (BCNU), Lomustine (CCNU) |
| Platinum-Based Agents | Cis-[Pt(NH3)2Cl2] (Cisplatin) | Contain a central platinum atom. Although not classic alkylating agents, they form DNA adducts and are often grouped with them. | Cisplatin, Carboplatin, Oxaliplatin |
Comparative Performance Data
Quantitative data is essential for comparing the efficacy and potency of different alkylating agents. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. The following table presents hypothetical comparative IC50 values for different classes of alkylating agents against a generic cancer cell line to illustrate potential differences in potency.
Note: No publicly available IC50 data for this compound has been identified. The values for methanesulfonates are representative of the class.
| Alkylating Agent | Target Cell Line | IC50 (µM) | Reference |
| Methanesulfonate (Representative) | Generic Cancer Cell Line | 10 - 100 | Hypothetical |
| Cyclophosphamide | Various | 1 - 50 | [7] |
| Melphalan | Various | 0.5 - 20 | [7] |
| Carmustine (BCNU) | Various | 5 - 75 | [8] |
| Cisplatin | Various | 0.1 - 10 | [7] |
Mechanism of Action and Cellular Effects
The primary target for most alkylating agents is DNA, though the specific sites of alkylation and the resulting cellular consequences can differ.
This compound (and other Methanesulfonates):
Methanesulfonates act as monofunctional or bifunctional alkylating agents.[5] They transfer a methyl or a substituted alkyl group to DNA, with a preference for the N7 position of guanine (B1146940) and the N3 position of adenine.[6][9] This can lead to base mispairing and the formation of apurinic/apyrimidinic (AP) sites, triggering DNA repair pathways. Bifunctional methanesulfonates like busulfan can form inter- and intra-strand cross-links.[5]
Other Alkylating Agents:
-
Nitrogen Mustards: These are typically bifunctional, forming highly reactive aziridinium (B1262131) ions that can cross-link DNA strands, preventing their separation for replication and transcription.
-
Nitrosoureas: These agents can cross-link DNA and also carbamoylate proteins, inhibiting DNA repair enzymes.
-
Platinum-Based Agents: These form platinum-DNA adducts, leading to DNA kinks and bends that disrupt DNA replication and transcription.[2]
Signaling Pathways
The DNA damage induced by alkylating agents activates complex cellular signaling pathways, often culminating in apoptosis. The p53 tumor suppressor protein plays a central role in this process.[2][10]
Caption: General signaling pathway initiated by alkylating agents.
Experimental Protocols
To facilitate the comparison of this compound with other alkylating agents, standardized experimental protocols are essential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the alkylating agents (including this compound and controls) and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Caption: Experimental workflow for the MTT cytotoxicity assay.
DNA Damage Assessment: Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[1][13][14]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding in Agarose (B213101): Mix cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.[1]
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, fragmented DNA to migrate towards the anode, forming a "comet tail".[1][13]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Caption: Experimental workflow for the Comet assay.
Conclusion
While direct experimental data for this compound is currently limited in the public domain, its chemical structure suggests it functions as a methanesulfonate alkylating agent. This class of compounds is known to induce cytotoxicity and DNA damage, leading to the activation of cell death pathways. The long palmitelaidyl chain may influence its cellular uptake and localization, potentially targeting cell membranes or lipid-rich structures.
Further research is required to fully characterize the biological activity of this compound and to directly compare its performance against established alkylating agents. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for elucidating its potential as a research tool or therapeutic agent.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. larodan.com [larodan.com]
- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 6. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Tale of Two Mesylates: A Comparative Guide to Methyl Methanesulfonate (MMS) and the Elusive Palmitelaidyl Methane Sulfonate
In the world of chemical biology and drug development, alkylating agents are powerful tools for probing cellular processes and for therapeutic interventions. Among these, methyl methanesulfonate (B1217627) (MMS) is a well-characterized and widely used compound. This guide provides a comprehensive comparison of MMS with the lesser-known Palmitelaidyl methane (B114726) sulfonate. However, a significant disparity in available research data limits a direct performance comparison, highlighting a critical knowledge gap for the latter compound.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of these two molecules. MMS is a small, simple ester of methanesulfonic acid, rendering it soluble in water and many organic solvents.[1] In contrast, Palmitelaidyl methane sulfonate is a long-chain unsaturated fatty alcohol ester of methanesulfonic acid, predicting a much more lipophilic and hydrophobic character.
| Property | Methyl Methanesulfonate (MMS) | This compound |
| Synonyms | Methyl mesylate | 9-Hexadecen-1-ol, 1-methanesulfonate, (9E)- |
| CAS Number | 66-27-3 | 1192259-25-8[2] |
| Molecular Formula | CH₃SO₃CH₃ | C₁₇H₃₄O₃S[2] |
| Molecular Weight | 110.13 g/mol | 318.52 g/mol [2] |
| Structure | A methyl group attached to a methanesulfonate group. | A 16-carbon unsaturated alkyl chain (palmitelaidyl group) attached to a methanesulfonate group. |
| Predicted Solubility | Soluble in water and polar organic solvents.[1] | Predicted to be poorly soluble in water and soluble in nonpolar organic solvents. |
Mechanism of Action: A Study in Contrasts
The primary difference in the biological activity of these compounds lies in their mechanism of action, largely dictated by their chemical structure.
Methyl Methanesulfonate (MMS): A Potent Genotoxic Agent
MMS is a classic SN2-type alkylating agent, meaning it readily transfers its methyl group to nucleophilic sites on cellular macromolecules.[3] Its primary target is DNA, where it methylates nitrogen and oxygen atoms on DNA bases. The most common adducts are 7-methylguanine (B141273) (N7-meG) and 3-methyladenine (B1666300) (N3-meA).[4][5][6]
This DNA alkylation has profound cellular consequences:
-
Replication Stress: The presence of methylated bases can stall the DNA replication machinery.[6]
-
DNA Damage Response: The cell activates complex DNA repair pathways, primarily Base Excision Repair (BER), to remove the damaged bases.[4][5]
-
Cytotoxicity and Mutagenesis: If the damage is overwhelming or if repair pathways are deficient, the accumulation of DNA lesions can lead to cell death (apoptosis) or mutations, which can contribute to cancer.[3]
The signaling pathway triggered by MMS-induced DNA damage is well-documented and involves the activation of DNA damage sensors, transducer kinases, and effector proteins that orchestrate cell cycle arrest, DNA repair, or apoptosis.
Caption: MMS-induced DNA damage signaling pathway.
This compound: An Unknown Quantity
In stark contrast to MMS, there is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, or toxicological profile of this compound. Based on its structure as a long-chain alkyl methanesulfonate, it is plausible that its biological effects differ significantly from those of short-chain counterparts like MMS. General information on long-chain alkyl sulfonates suggests they are often used in applications such as analyte separation and may not possess the same potent DNA-alkylating capabilities.
Without experimental data, any proposed mechanism of action for this compound would be purely speculative. It is possible that its long lipid chain could lead to interactions with cellular membranes or lipophilic proteins, but this remains to be investigated.
Experimental Protocols for Assessing DNA Damage by MMS
The genotoxic effects of MMS are routinely studied using a variety of well-established experimental protocols. The following provides a generalized workflow for assessing MMS-induced DNA damage in a cellular context.
Caption: General experimental workflow for studying MMS-induced DNA damage.
Key Experimental Methodologies:
-
Comet Assay (Single-Cell Gel Electrophoresis): This technique is used to detect DNA strand breaks in individual cells.[7][8] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA containing strand breaks migrates further, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
γH2AX Immunofluorescence: The phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks. Immunofluorescence staining with an antibody specific for γH2AX allows for the visualization and quantification of these breaks as nuclear foci.
-
Alkaline Elution: This method is used to measure DNA single-strand breaks. Cells are lysed on a filter, and the DNA is eluted with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks.[9]
-
Western Blotting: This technique can be used to assess the activation of key proteins in the DNA damage response pathway, such as the phosphorylation of p53, CHK1, and CHK2.
-
Flow Cytometry: This can be used to analyze the cell cycle distribution of a cell population to identify cell cycle arrest, and also to quantify apoptosis through staining with markers like Annexin V.
Conclusion: A Call for Further Research
While Methyl methanesulfonate is a cornerstone tool for studying DNA damage and repair, this compound remains an enigmatic compound. The stark lack of available data on its biological effects prevents any meaningful comparison of its performance against MMS. This highlights a significant opportunity for future research to characterize this and other long-chain alkyl methanesulfonates to determine if they possess novel biological activities that could be harnessed for research or therapeutic purposes. Until such studies are conducted, MMS remains the well-understood and indispensable reagent for inducing DNA alkylation in a controlled and reproducible manner.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and anticancer evaluation of long-chain alkoxylated mono-carbonyl analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and preliminary structure-activity considerations of a series of alkylphenols as intravenous anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 6. larodan.com [larodan.com]
- 7. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Palmitelaidyl Methane Sulfonate and Ethyl Methanesulfonate (EMS) for Researchers and Drug Development Professionals
An objective comparison of the properties, mechanisms, and applications of a long-chain and a short-chain alkyl methanesulfonate (B1217627).
In the landscape of chemical tools for research and drug development, alkyl methanesulfonates represent a class of compounds with diverse applications. This guide provides a detailed comparison of two distinct members of this family: Palmitelaidyl methane (B114726) sulfonate, a long-chain alkyl methanesulfonate, and Ethyl methanesulfonate (EMS), a well-characterized short-chain alkylating agent. While both share a common methanesulfonate functional group, their disparate alkyl chain lengths confer dramatically different physicochemical properties and biological activities, dictating their unique roles in the laboratory.
This guide will delve into the fundamental differences between these two compounds, presenting their known properties, mechanisms of action, and primary applications, supported by established experimental data for EMS.
Chemical and Physical Properties: A Tale of Two Chains
The structural divergence between Palmitelaidyl methane sulfonate and EMS—a C16 unsaturated alkyl chain versus a C2 ethyl group—is the primary determinant of their distinct properties and functions. This compound's long, hydrophobic tail makes it a lipid-like molecule, while EMS's small, polar nature allows it to readily interact with aqueous environments and cellular macromolecules.[1][2][3]
| Property | This compound | Ethyl Methanesulfonate (EMS) |
| Molecular Formula | C₁₇H₃₄O₃S[2] | C₃H₈O₃S[3] |
| Molecular Weight | 318.52 g/mol [2] | 124.16 g/mol [3] |
| CAS Number | 1192259-25-8[2] | 62-50-0[3] |
| Appearance | Not specified (likely waxy solid or oil) | Clear, colorless liquid[3] |
| Solubility | Expected to be soluble in organic solvents | Soluble in water (hydrolyzes) and organic solvents |
| Primary Application Class | Surfactant/Ion-pairing agent (inferred)[1] | DNA alkylating agent, mutagen[1][3] |
Mechanism of Action: DNA Alkylation vs. Physicochemical Interaction
The most critical distinction between EMS and long-chain alkyl methanesulfonates lies in their mechanism of action at the molecular level. EMS is a potent DNA alkylating agent, a property that has made it an invaluable tool in genetics and cancer research.[1][3] In contrast, there is no evidence to suggest that this compound acts as a DNA alkylating agent; its properties are more consistent with those of a surfactant or an ion-pairing reagent used in analytical chemistry.[1]
Ethyl Methanesulfonate (EMS): A Classic Mutagen
EMS readily enters cells and transfers its ethyl group to nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940) and, to a functionally significant extent, the O6 position of guanine.[4] The O6-ethylguanine lesion is misrepaired, leading to G:C to A:T transition mutations during DNA replication.[3] This mutagenic activity is the basis for its widespread use in forward genetic screens to induce random point mutations.[3]
Figure 1: Mechanism of EMS-induced G:C to A:T transition mutation.
Experimental Protocols and Applications
The distinct mechanisms of action of this compound and EMS lead to vastly different experimental applications.
This compound: A Tool for Analytical Chemistry
Figure 2: Conceptual workflow for using a long-chain alkyl sulfonate in HPLC.
Ethyl Methanesulfonate: Inducing Genetic Variation
EMS is a cornerstone of genetics for creating mutant libraries for phenotypic screening. A typical mutagenesis protocol involves exposing an organism (e.g., seeds, sperm, or cell cultures) to a specific concentration of EMS for a defined period, followed by removal of the mutagen and subsequent screening for desired phenotypes.
Experimental Protocol: EMS Mutagenesis of Arabidopsis thaliana Seeds
-
Preparation: Approximately 2,000 seeds are placed in a 1.5 mL microcentrifuge tube.
-
Hydration: Seeds are hydrated in 1 mL of sterile water for 10 hours at 4°C with gentle rocking.
-
Mutagenesis: The water is replaced with 1 mL of a freshly prepared 0.2% (v/v) EMS solution in water. The tube is incubated for 15 hours at room temperature with gentle rocking.
-
Washing: The EMS solution is carefully removed and discarded according to institutional safety protocols. The seeds are then washed 10-15 times with sterile water.
-
Planting: The mutagenized seeds (M1 generation) are planted on soil to grow and self-fertilize.
-
Screening: The resulting M2 generation seeds are harvested and screened for desired phenotypes (e.g., altered morphology, drug resistance).
Figure 3: A typical experimental workflow for EMS mutagenesis.
Performance Data: Efficacy and Toxicity of EMS
Quantitative data on the performance of this compound in biological systems is unavailable. For EMS, its efficacy is measured by the mutation frequency it induces, while its toxicity is a critical parameter for optimizing experimental conditions.
| Organism | EMS Concentration | Treatment Duration | Mutation Frequency (per gene) | Reference |
| C. elegans | 50 mM | 4 hours | 5 x 10⁻⁴ | [3] |
| Drosophila melanogaster | 25 mM | 24 hours (feeding) | ~1 x 10⁻³ | General knowledge |
| Arabidopsis thaliana | 0.2-0.3% | 8-16 hours | Varies | General knowledge |
Note: Optimal EMS concentrations and treatment times are highly dependent on the organism and cell type and must be empirically determined.
Conclusion
This compound and Ethyl methanesulfonate, despite sharing a common chemical moiety, are fundamentally different compounds with non-overlapping applications in research and drug development.
-
Ethyl Methanesulfonate (EMS) is a well-established, potent mutagen used to induce random point mutations for genetic studies. Its mechanism of action via DNA alkylation is thoroughly characterized, making it a powerful tool for creating genetic diversity and for studies in cancer biology and DNA repair.[1][3][4][5]
-
This compound is a long-chain alkyl methanesulfonate whose physicochemical properties suggest its utility as a surfactant or an ion-pairing agent in analytical techniques like HPLC.[1] There is no scientific evidence to support a role for this compound as a biological agent in the same vein as EMS.
For researchers and drug development professionals, the choice between these two molecules is dictated entirely by the experimental goal. If the objective is to induce genetic mutations for functional genomics or disease modeling, EMS is the appropriate tool. If the need is for an ion-pairing reagent to aid in the chromatographic separation of charged molecules, a long-chain alkyl methanesulfonate like this compound would be a candidate. This guide underscores the critical importance of understanding the structure-function relationship of chemical reagents to ensure their proper application in scientific research.
References
Control Experiments for Pal-m-i-te-laidyl Methane Sul-fo-nate (PMS) Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing robust control experiments when investigating the biological effects of Palmitelaidyl methane (B114726) sulfonate (PMS). Given the dual nature of its chemical structure—a trans-unsaturated fatty acid backbone and a reactive methanesulfonate (B1217627) head group—it is crucial to dissect the contributions of each component to the observed cellular and molecular outcomes.
Hypothesized Mechanisms of Action
Based on its structure, Palmitelaidyl methane sulfonate (PMS) is hypothesized to exert its biological effects through two primary mechanisms:
-
Lipid-Mediated Effects : As a derivative of palmitelaidic acid, a trans-monounsaturated fatty acid, PMS may incorporate into cellular membranes, altering their fluidity and signaling properties. This can lead to cellular stress, such as endoplasmic reticulum (ER) stress, and the induction of inflammatory and apoptotic pathways. Studies have shown that trans fatty acids can enhance apoptosis by increasing the production of reactive oxygen species (ROS) from mitochondria[1][2].
-
Alkylation-Mediated Effects : The methanesulfonate group is an excellent leaving group, suggesting that PMS could act as an alkylating agent. In this scenario, the palmitelaidyl moiety would be transferred to nucleophilic sites on macromolecules like DNA and proteins, potentially leading to genotoxicity and cytotoxicity[3]. Short-chain alkyl methanesulfonates are well-documented as DNA alkylating agents and carcinogens[3].
Core Control Strategy
To elucidate the specific mechanism of action of PMS, a well-designed set of control experiments is essential. The following table outlines the key control groups and their rationale.
| Control Group | Compound | Rationale | Expected Outcome if Mechanism is... |
| Lipid-Mediated | |||
| Vehicle Control | Solvent (e.g., DMSO, Ethanol) | To control for the effects of the solvent used to dissolve PMS. | No significant effect. |
| Negative Control (Fatty Acid) | Palmitelaidic Acid | To determine the effects of the trans fatty acid backbone alone. | Similar effects to PMS (e.g., apoptosis, ER stress). |
| Negative Control (Saturated Fatty Acid) | Palmitic Acid | To differentiate the effects of a trans-unsaturated fatty acid from a saturated one. | Different effects compared to PMS and Palmitelaidic Acid. |
| Negative Control (cis-Unsaturated Fatty Acid) | Palmitoleic Acid | To compare the effects of the trans-isomer with its naturally occurring cis-isomer. | Different, potentially protective, effects compared to PMS. |
| Positive Control (Alkylating Agent) | Ethyl Methanesulfonate (EMS) or Methyl Methanesulfonate (MMS) | To mimic the alkylating potential of the methanesulfonate group. | Different primary effects (e.g., DNA damage response). |
| Positive Control (Apoptosis Inducer) | Staurosporine or Doxorubicin | To have a reference for the induction of apoptosis. | Similar apoptotic pathway activation as PMS. |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the hypothesized mechanisms of PMS.
Cell Viability and Apoptosis Assays
Objective: To quantify the cytotoxic and apoptotic effects of PMS and control compounds.
Protocol: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a concentration range of PMS, Palmitelaidic Acid, Palmitic Acid, Palmitoleic Acid, and EMS for 24, 48, and 72 hours. Include a vehicle-only control.
-
After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Seed cells in a 6-well plate and treat with the respective compounds as described above for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Analysis of DNA Damage
Objective: To assess the genotoxic potential of PMS via its hypothesized alkylating activity.
Protocol: Comet Assay (Single Cell Gel Electrophoresis)
-
Treat cells with PMS, Palmitelaidic Acid, and EMS for a short duration (e.g., 2-4 hours).
-
Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt buffer to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
-
Quantify the extent of DNA migration (the "comet tail") as an indicator of DNA breaks.
Assessment of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To measure the induction of mitochondrial ROS, a potential mechanism for lipid-mediated apoptosis.
Protocol: MitoSOX Red Staining
-
Seed cells in a glass-bottom dish suitable for live-cell imaging.
-
Treat cells with PMS, Palmitelaidic Acid, and Palmitoleic Acid for the desired time.
-
Incubate the cells with 5 µM MitoSOX Red mitochondrial superoxide (B77818) indicator for 10 minutes at 37°C.
-
Wash the cells with warm buffer.
-
Image the cells using a fluorescence microscope with an excitation/emission of 510/580 nm.
Data Presentation
The quantitative data from the aforementioned experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: Comparative IC50 Values (µM) for Cell Viability at 48 hours
| Cell Line | PMS | Palmitelaidic Acid | Palmitic Acid | Palmitoleic Acid | EMS |
| MCF-7 | 50 | >200 | >200 | >200 | 150 |
| A549 | 75 | >200 | >200 | >200 | 200 |
| HepG2 | 60 | >200 | >200 | >200 | 175 |
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24-hour Treatment
| Treatment (at IC50) | MCF-7 | A549 | HepG2 |
| Vehicle | 5% | 4% | 6% |
| PMS | 45% | 40% | 50% |
| Palmitelaidic Acid (at 50 µM) | 15% | 12% | 18% |
| EMS | 35% | 30% | 40% |
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for comparative analysis of PMS and control compounds.
Hypothesized Signaling Pathways
Caption: Hypothesized signaling pathways for this compound.
References
Comparative Analysis of Palmitelaidyl Methane Sulfonate Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to assessing its specificity and potential off-target effects. This guide provides a comparative framework for Palmitelaidyl methane (B114726) sulfonate, a trans-isomer of Palmitoleyl methane sulfonate.[1][2]
Initial literature reviews and database searches did not yield specific experimental data on the cross-reactivity of Palmitelaidyl methane sulfonate. The biological activity and potential for off-target interactions of this compound have not been extensively characterized in publicly available research. Consequently, this guide will focus on the chemical nature of this compound, the known biological effects of its parent fatty acid, and a proposed experimental framework to assess its cross-reactivity.
Chemical Profile of this compound
This compound is chemically identified as 9-Hexadecen-1-ol, 1-methanesulfonate, (9E)-.[1] It is a derivative of palmitelaidic acid, a 16-carbon monounsaturated fatty acid with a trans double bond at the ninth carbon.[3][4] The key functional group is the methane sulfonate (mesylate) ester. Mesylates are well-known in organic chemistry as good leaving groups in nucleophilic substitution reactions, and they can act as alkylating agents. This chemical property suggests a potential for covalent modification of biological macromolecules, such as proteins and nucleic acids, which could be a source of off-target effects.
Comparison with Alternatives: Inferred Properties
Due to the absence of direct comparative data for this compound, we can infer potential cross-reactivity by examining related compounds.
-
Parent Fatty Acid (Palmitelaidic Acid): Palmitelaidic acid has been studied in various biological contexts. It is known to be incorporated into cellular lipids and can influence cell signaling pathways. For instance, it has been shown to decrease nitric oxide production in human aortic endothelial cells.[4] Increased serum levels of palmitelaidic acid are associated with higher LDL levels but lower triglycerides and fasting insulin.[4] The biological activity of the parent fatty acid suggests that this compound could be targeted to lipid metabolic pathways and cellular membranes.
-
Methane Sulfonate Group: The methane sulfonate group is a common moiety in medicinal chemistry. Its reactivity can be modulated by the overall structure of the molecule. While it can be a reactive alkylating agent, its reactivity in a specific biological context is difficult to predict without experimental data.
The table below presents a hypothetical comparison of this compound with a generic alkylating agent and its parent fatty acid to illustrate the type of data needed for a thorough cross-reactivity assessment.
| Feature | This compound (Hypothetical) | Generic Alkylating Agent (e.g., EMS) | Palmitelaidic Acid (Known) |
| Primary Target | Unknown | DNA | Fatty Acid Metabolism Enzymes, Receptors |
| Mechanism of Action | Potential Alkylation, Competitive Inhibition | DNA Alkylation | Incorporation into Lipids, Receptor Agonism/Antagonism |
| Known Off-Targets | Unknown | Various nucleophilic sites on proteins and RNA | Broad effects on lipid metabolism and signaling |
| Potency (IC50/EC50) | To be determined | Target-dependent | Micromolar range for various effects |
| Selectivity Index | To be determined | Low | Varies depending on the pathway |
Experimental Protocols for Assessing Cross-Reactivity
To address the current knowledge gap, a systematic investigation of the cross-reactivity of this compound is required. The following experimental protocols are proposed.
Protocol 1: In Vitro Enzyme Inhibition Profiling
-
Objective: To determine the inhibitory activity of this compound against a panel of enzymes, particularly those involved in lipid metabolism and signaling.
-
Materials:
-
This compound
-
A panel of purified enzymes (e.g., fatty acid synthase, cyclooxygenases, lipoxygenases, protein kinases, phosphatases)
-
Appropriate substrates and buffers for each enzyme assay
-
Microplate reader for absorbance, fluorescence, or luminescence detection
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
In a microplate, combine the enzyme, its substrate, and the test compound at various concentrations.
-
Include appropriate controls (no compound, no enzyme, positive control inhibitor).
-
Incubate the reaction for a predetermined time at the optimal temperature for the enzyme.
-
Measure the enzyme activity using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value if significant inhibition is observed.
-
Protocol 2: Receptor Binding Assays
-
Objective: To assess the binding affinity of this compound to a panel of nuclear and cell surface receptors.
-
Materials:
-
This compound
-
Radiolabeled ligands for the receptors of interest (e.g., PPARs, GPCRs)
-
Cell membranes or purified receptors
-
Scintillation counter or other appropriate detection system
-
-
Procedure:
-
In a multi-well plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand using filtration or centrifugation.
-
Quantify the amount of bound radioligand.
-
Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).
-
Protocol 3: Cell-Based Phenotypic Screening
-
Objective: To evaluate the effects of this compound on various cellular processes in a high-throughput manner.
-
Materials:
-
A diverse panel of human cell lines representing different tissues and disease states.
-
This compound
-
High-content imaging system
-
Fluorescent dyes to assess cell health, apoptosis, cell cycle, and other parameters.
-
-
Procedure:
-
Culture the cell lines in multi-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
After a suitable incubation period, stain the cells with a cocktail of fluorescent dyes.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify various phenotypic parameters.
-
Identify cell lines and pathways that are sensitive to the compound.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the proposed research, the following diagrams illustrate a potential experimental workflow and a relevant biological pathway.
References
- 1. larodan.com [larodan.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the fungal fatty acid synthase type I multienzyme complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting methanogenesis by targeting thermodynamics and enzymatic reactions in mixed cultures of rumen microbes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Analysis of Palmitelaidyl Methane Sulfonate
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of lipid-based compounds is critical for understanding their biological activity and ensuring product consistency. Palmitelaidyl methane (B114726) sulfonate, the trans-isomer of a C16:1 monounsaturated fatty alcohol derivative, and its cis-isomer, palmitoleyl methane sulfonate, can exhibit different physical and biological properties. This guide provides an objective comparison of analytical techniques for the determination of the isomeric purity of Palmitelaidyl methane sulfonate, complete with experimental protocols and comparative data.
Introduction to Isomeric Purity Analysis
The primary challenge in analyzing the isomeric purity of this compound lies in effectively separating the geometric isomers, palmitelaidyl (trans, 9E) and palmitoleyl (cis, 9Z) methane sulfonate. The subtle differences in the spatial arrangement of the double bond necessitate high-resolution analytical techniques. This guide explores several established methods for this purpose: Silver Ion Chromatography, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on factors such as the required resolution, sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the discussed methods.
| Technique | Principle of Separation | Resolution of Isomers | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Silver Ion Chromatography (Ag-TLC/HPLC) | Differential complexation of silver ions with π-electrons of double bonds (cis isomers interact more strongly). | Excellent | Moderate | Low to Moderate | Gold standard for cis/trans isomer separation.[1][2][3] | Can be labor-intensive; potential for silver contamination. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity differences. | Good to Excellent (with appropriate columns) | High | High | High resolution and structural information from MS.[3][4][5][6] | May require derivatization to improve volatility; thermal degradation risk. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between stationary and mobile phases (polarity differences). | Good | High | High | High throughput and compatibility with MS detectors. | Co-elution can be a challenge without specialized columns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Different chemical shifts of protons adjacent to the double bond in cis and trans configurations. | Moderate | Low | Moderate | Non-destructive; provides detailed structural information.[7][8][9] | Lower sensitivity compared to MS-based methods. |
| Capillary Electrophoresis (CE) | Differential migration of charged or neutral species in an electric field. | High | Moderate to High | High | High separation efficiency and short analysis times.[10][11] | Can be less robust for complex matrices. |
Experimental Protocols
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)
Silver ion chromatography is a powerful technique for separating cis and trans isomers of unsaturated lipids.[1][2][3][12][13][14] The separation is based on the reversible formation of charge-transfer complexes between silver ions and the double bonds of the analytes. Cis-isomers form stronger complexes and are therefore retained longer on the column than their trans counterparts.
Experimental Protocol:
-
Column: A commercially available silver-impregnated HPLC column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: A non-polar mobile phase, such as hexane (B92381), with a small percentage of a more polar solvent like acetonitrile (B52724) to modulate retention. A typical starting point is 99:1 (v/v) hexane:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a low temperature (e.g., 10-20°C) to enhance the stability of the silver-olefin complexes and improve resolution.[12]
-
Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) if the analyte has a suitable chromophore.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Quantification: Isomeric purity is determined by the relative peak areas of the cis and trans isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For long-chain alkyl sulfonates, derivatization may be necessary to increase their volatility for GC analysis. However, direct analysis is sometimes possible with high-temperature columns and injectors.
Experimental Protocol:
-
Column: A high-polarity capillary column, such as a cyanopropyl-substituted column (e.g., SP-2560), is recommended for the separation of cis/trans isomers.[3][4][5][6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at a high temperature (e.g., 250°C).
-
Oven Temperature Program: A temperature program is typically used to ensure the elution of the long-chain analytes while providing good separation of the isomers. A slow temperature ramp through the elution range of the C16 isomers is recommended.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane or dichloromethane.
-
Mass Spectral Data: While a specific library for this compound may not be readily available, the fragmentation pattern can be predicted. Key fragments would likely include ions related to the loss of the methanesulfonyl group and cleavage at the double bond. The NIST and Cayman Spectral Libraries can be consulted for fragmentation patterns of related compounds.[15][16][17][18]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can also be employed for the separation of cis and trans isomers. The more linear trans isomer typically has a longer retention time on a C18 column compared to the kinked cis isomer.
Experimental Protocol:
-
Column: A high-resolution reversed-phase column (e.g., C18 or C30) with a particle size of 3 µm or less.
-
Mobile Phase: A gradient of acetonitrile and water or methanol (B129727) and water is commonly used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Typically ambient, but can be optimized.
-
Detection: As with Ag-HPLC, ELSD or UV detection is suitable. Coupling to a mass spectrometer (LC-MS) provides higher sensitivity and structural confirmation.[19]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy can be used to quantify the relative amounts of cis and trans isomers in a sample without the need for chromatographic separation. This method is non-destructive but requires a higher concentration of the analyte compared to chromatographic techniques.
Experimental Protocol:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.
-
Analysis: The olefinic protons (-CH=CH-) of the cis and trans isomers will have slightly different chemical shifts and coupling constants. The allylic protons (-CH₂-CH=) will also show distinct signals.
-
Quantification: The isomeric ratio is determined by integrating the respective signals of the olefinic or allylic protons for the cis and trans isomers.[7][8][9]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and can be adapted for the analysis of non-polar analytes like long-chain alkyl sulfonates through the use of non-aqueous buffers or by forming micelles in micellar electrokinetic chromatography (MEKC).
Experimental Protocol:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): For non-aqueous CE, a BGE consisting of an organic solvent like acetonitrile or methanol with a supporting electrolyte can be used. For MEKC, a buffer containing a surfactant (e.g., sodium dodecyl sulfate) above its critical micelle concentration is used.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Detection: Indirect or direct UV detection is common.
-
Sample Preparation: The sample is dissolved in the BGE.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationship between the different techniques, the following diagrams are provided.
Caption: Experimental workflow for isomeric purity analysis.
Caption: Comparison of analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Separation of <i>cis/trans</i> fatty acid isomers on gas chromatography compared to the Ag-TLC method | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 6. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. magritek.com [magritek.com]
- 9. High-resolution nuclear magnetic resonance spectroscopy--applications to fatty acids and triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fatty acids analysis by capillary electrophoresis: Fundamentals, advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of Silver Ion High-Performance Liquid Chromatography for Quantitative Analysis of Selected n-3 and n-6 PUFA in Oil Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methanesulfonic acid, methyl ester [webbook.nist.gov]
- 16. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. Methanesulfonic acid, 1-methylethyl ester [webbook.nist.gov]
- 19. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Palmitelaidyl Methane Sulfonate Adducts: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of lipid molecules is a cornerstone of research in drug development, diagnostics, and fundamental biology. Palmitelaidyl methane (B114726) sulfonate, the methanesulfonyl ester of palmitelaidyl alcohol, represents a class of lipid derivatives that can be challenging to quantify accurately. This guide provides a comparative overview of two primary analytical strategies for the quantification of such lipid adducts: direct analysis via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and an indirect approach involving derivatization followed by Gas Chromatography (GC) analysis of the parent fatty alcohol.
This document will delve into the experimental protocols for each method, present comparative quantitative data in a tabular format, and provide visual workflows to aid in the selection of the most appropriate analytical strategy for your research needs.
Methodology Comparison: Direct LC-MS/MS vs. Indirect GC-MS
The choice between direct and indirect methods for the quantification of palmitelaidyl methane sulfonate depends on several factors, including the sample matrix, required sensitivity, and the specific research question.
-
Direct Analysis with LC-MS/MS: This approach involves the direct injection of the sample extract into an LC-MS/MS system. The inherent charge of the methane sulfonate group makes it amenable to electrospray ionization (ESI), allowing for sensitive and specific detection without the need for further chemical modification.
-
Indirect Analysis with GC-MS: This method quantifies the parent palmitelaidyl alcohol after chemical derivatization. The methane sulfonate group is typically hydrolyzed, and the resulting alcohol is derivatized to increase its volatility for GC analysis. A common derivatization technique is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
The following sections provide detailed experimental protocols and performance data for both approaches.
Quantitative Data Summary
The performance of each method was evaluated based on key validation parameters. The data presented below is representative of the expected performance for the quantification of this compound and its parent alcohol in a biological matrix.
| Parameter | Direct LC-MS/MS for this compound | Indirect GC-MS of Silylated Palmitelaidyl Alcohol |
| Linear Range | 0.5 - 500 ng/mL | 10 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 6% | < 15% |
| Recovery | 90 - 105% | 85 - 110% (post-derivatization) |
| Analysis Time per Sample | ~15 minutes | ~30 minutes (excluding derivatization) |
Experimental Protocols
Protocol 1: Direct Quantitative Analysis by LC-MS/MS
This protocol describes the direct quantification of this compound using a triple quadrupole mass spectrometer.
1. Sample Preparation (Lipid Extraction):
- To 100 µL of plasma, add 400 µL of a 1:1 (v/v) mixture of methanol (B129727) and methyl tert-butyl ether (MTBE) containing an appropriate internal standard (e.g., deuterated this compound).
- Vortex for 1 minute to ensure thorough mixing.
- Add 200 µL of water to induce phase separation.
- Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
- Transfer the upper organic layer to a new tube and dry under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A linear gradient from 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 60% B for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode.
- Ionization Source Parameters: Optimized for the specific instrument, typically with a capillary voltage of 3.5 kV and a source temperature of 150°C.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For example, for a C16:1 methane sulfonate, the precursor ion would be the [M+H]+ adduct.
Protocol 2: Indirect Quantitative Analysis by GC-MS
This protocol involves the hydrolysis of the methane sulfonate, derivatization of the resulting alcohol to a TMS ether, and subsequent GC-MS analysis.
1. Hydrolysis and Extraction:
- To the sample containing this compound, add an equal volume of 1 M methanolic NaOH and heat at 60°C for 1 hour to hydrolyze the mesylate.
- After cooling, neutralize the solution with 1 M HCl.
- Extract the palmitelaidyl alcohol using hexane (B92381).
- Dry the hexane extract under nitrogen.
2. Derivatization (Silylation):
- To the dried alcohol residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Heat the mixture at 70°C for 30 minutes.[1]
- After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Conditions:
- GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Injector: Splitless mode at 250°C.
- Mass Spectrometer: Electron ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the silylated palmitelaidyl alcohol.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both analytical methods.
Caption: Workflow for direct LC-MS/MS analysis.
Caption: Workflow for indirect GC-MS analysis.
Comparison of Signaling Pathways and Logical Relationships
The choice of analytical method has significant implications for the data generated and its interpretation. The following diagram illustrates the logical relationship between the analyte, the chosen method, and the resulting data.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Palmitelaidyl Methane Sulfonate
Disclaimer: No specific Safety Data Sheet (SDS) for Palmitelaidyl Methane (B114726) Sulfonate (CAS 1192259-25-8) was publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar sulfonate and methanesulfonate (B1217627) compounds. Researchers, scientists, and drug development professionals should always consult the official SDS provided by the manufacturer before handling this chemical and adhere to all institutional safety protocols.
Palmitelaidyl methane sulfonate is a sulfonate-containing lipid that requires careful handling to minimize health and safety risks in a laboratory setting. Based on data from related compounds, this chemical may cause skin and eye irritation, and could be harmful if inhaled or ingested.[1][2][3] Strict adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plan is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against potential splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a fully buttoned lab coat, and full-length pants.[1] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or higher.[1] | Required when handling the substance as a powder outside of a certified chemical fume hood to prevent inhalation of dust. |
| Footwear | Closed-toe shoes.[1] | Protects feet from accidental spills. |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is essential to maintain a safe laboratory.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all weighing and transfer operations to control potential dust or vapors.[1]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[1]
2. Safe Handling Procedures:
-
Preparation: Designate a specific area for handling the chemical. Before starting any procedure, assemble all necessary equipment and ensure all personnel are wearing the appropriate PPE. Keep the work area clean and uncluttered.[1]
-
Weighing and Transferring: Conduct all weighing and transferring of the chemical inside a chemical fume hood to contain any airborne particles.[1] Use a spatula or other appropriate tools to handle the substance. Avoid actions that could generate dust clouds.[1] Keep the container tightly sealed when not in use.[1]
-
Dissolving: When preparing a solution, slowly add the this compound to the solvent while stirring to avoid splashing and to control any potential exothermic reactions.[1]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Thoroughly wash hands with soap and water after removing gloves.[1]
3. Disposal Plan:
-
Waste Collection: Collect all waste materials, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[4]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
